molecular formula C6H14ClNO2 B2494731 Methyl 3-aminopentanoate hydrochloride CAS No. 119924-95-7

Methyl 3-aminopentanoate hydrochloride

Cat. No.: B2494731
CAS No.: 119924-95-7
M. Wt: 167.63
InChI Key: QETMSSQMNUFHHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-aminopentanoate hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO2 and its molecular weight is 167.63. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-aminopentanoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-aminopentanoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-aminopentanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-3-5(7)4-6(8)9-2;/h5H,3-4,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QETMSSQMNUFHHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(S)-Methyl 3-aminopentanoate hydrochloride chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Analysis of Synthesis, Characterization, and Application in Peptidomimetics

Executive Summary

(S)-Methyl 3-aminopentanoate hydrochloride (CAS: 1086106-57-1 / 139243-55-3 derivatives) is a critical chiral


-amino acid ester used primarily as a building block in the synthesis of 

-peptides and peptidomimetics.[1][2] Unlike naturally occurring

-amino acids, this

-homolog features an additional methylene group in the backbone, conferring unique proteolytic stability and folding properties (foldamers) to the resulting oligomers. This guide details the structural identity, a robust process chemistry route via Arndt-Eistert homologation, and the analytical protocols required for validation.

Part 1: Chemical Identity & Structural Analysis

Nomenclature and Classification
  • IUPAC Name: Methyl (3S)-3-aminopentanoate hydrochloride[3][4]

  • Common Names:

    
    -Homo-2-aminobutyric acid methyl ester HCl; (S)-
    
    
    
    -Ethyl-
    
    
    -alanine methyl ester HCl.
  • Molecular Formula:

    
    [5]
    
  • Molecular Weight: 167.63 g/mol

  • Chirality: The (S)-configuration at the C3 position is derived from the L-configuration of the corresponding

    
    -amino acid precursor (L-2-aminobutyric acid).
    
Structural Visualization

The molecule consists of a pentanoate backbone with an amino group at the


-position (C3). The stereocenter at C3 carries an ethyl group, a methyl acetate moiety, an amine, and a hydrogen atom.

ChemicalStructure Fig 1. Connectivity of (S)-Methyl 3-aminopentanoate HCl C1 C1 (Carbonyl) O_Me O-Methyl C1->O_Me C2 C2 (α-Methylene) C1->C2 C3 C3 (β-Chiral Center) (S)-Config C2->C3 NH3 NH3+ Cl- C3->NH3 Ethyl Ethyl Side Chain (C4-C5) C3->Ethyl

Part 2: Synthetic Routes & Process Chemistry

The synthesis of enantiopure ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-amino acids is most reliably achieved via the Arndt-Eistert Homologation  of N-protected 

-amino acids. This route preserves the stereochemistry of the starting material.[6]
Retrosynthetic Analysis
  • Target: (S)-Methyl 3-aminopentanoate HCl[1][3][4]

  • Precursor: (S)-2-Aminobutyric acid (L-Aba)

  • Key Transformation: Insertion of a methylene group via a diazoketone intermediate (Wolff Rearrangement).[6][7][8]

Detailed Synthesis Protocol (Seebach Modification)

Safety Note: This procedure involves Diazomethane (


), which is explosive and toxic. Use specialized glassware (fire-polished, no ground joints) and a blast shield.
Step 1: Protection (Boc-Protection)

React (S)-2-aminobutyric acid with Di-tert-butyl dicarbonate (


) in NaOH/Dioxane to yield Boc-(S)-2-aminobutyric acid .
Step 2: Diazoketone Formation[6]
  • Activation: Dissolve Boc-(S)-2-aminobutyric acid (1.0 equiv) in dry THF at -15°C. Add N-methylmorpholine (1.1 equiv) followed by Ethyl chloroformate (1.1 equiv) to form the mixed anhydride.

  • Diazotization: Cannulate the mixed anhydride solution into a solution of diazomethane (excess) in diethyl ether at 0°C.

  • Workup: After stirring for 3 hours, quench with acetic acid (carefully) to destroy excess diazomethane. Wash with saturated

    
     and brine. Evaporate to yield the 
    
    
    
    -diazoketone
    (yellow solid/oil).
Step 3: Wolff Rearrangement (Homologation)
  • Reaction: Dissolve the diazoketone in anhydrous Methanol (MeOH).

  • Catalysis: Add Silver Benzoate (

    
    ) (0.1 equiv) dissolved in triethylamine (TEA).
    
  • Mechanism: The silver catalyst promotes the loss of

    
    , generating a ketene intermediate which is immediately trapped by MeOH to form the methyl ester.
    
  • Purification: Filter through Celite and concentrate. Purify via flash chromatography (Hexane/EtOAc) to yield Boc-(S)-methyl 3-aminopentanoate .

Step 4: Deprotection & Salt Formation
  • Dissolve the Boc-intermediate in 4M HCl in Dioxane.

  • Stir at room temperature for 1-2 hours (monitor by TLC for disappearance of starting material).

  • Concentrate in vacuo. Triturate the residue with diethyl ether to precipitate the product.

  • Final Product: (S)-Methyl 3-aminopentanoate hydrochloride (White hygroscopic solid).

Process Flow Diagram

SynthesisFlow Fig 2. Arndt-Eistert Homologation Pathway Start Start: (S)-2-Aminobutyric Acid Step1 1. Boc-Protection (Boc2O, NaOH) Start->Step1 Step2 2. Mixed Anhydride Formation (EtOCOCl, NMM, -15°C) Step1->Step2 Step3 3. Diazotization (CH2N2 in Et2O) Step2->Step3 Inter Intermediate: α-Diazoketone Step3->Inter -N2 (gas) Step4 4. Wolff Rearrangement (Ag Benzoate, MeOH) Inter->Step4 Ag+ Cat / MeOH Step5 5. Deprotection (4M HCl/Dioxane) Step4->Step5 Boc Removal End Target: (S)-Methyl 3-aminopentanoate HCl Step5->End

Part 3: Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated using the following parameters.

Nuclear Magnetic Resonance (NMR)

The


H-NMR spectrum in 

or

will display a characteristic ABX system for the

-methylene protons due to the adjacent chiral center.
PositionProton TypeChemical Shift (

ppm)
MultiplicityIntegration
C1-OMe Methyl Ester3.70Singlet (s)3H
C3-H Chiral Methine3.50 - 3.65Multiplet (m)1H
C2-H

-Methylene
2.60 - 2.80dd (ABX system)2H
C4-H Side chain

1.50 - 1.70Multiplet (m)2H
C5-H Terminal Methyl0.95Triplet (t)3H
Chiral HPLC
  • Objective: Determine Enantiomeric Excess (ee%).

  • Column: Daicel Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane/Isopropanol (90:10) with 0.1% Diethylamine (requires free base generation or neutralization).

  • Detection: UV at 210 nm.

  • Acceptance Criteria: ee% > 98%.

Part 4: Applications in Drug Discovery

Peptidomimetics and Foldamers

(S)-Methyl 3-aminopentanoate is a "homo-amino acid." When incorporated into peptides, the extra methylene group (


) introduces rotational degrees of freedom that allow the formation of stable secondary structures known as Helices  (specifically the 14-helix or 12-helix depending on substitution patterns).
  • Proteolytic Stability: The

    
    -peptide backbone is not recognized by standard proteases (trypsin, pepsin), making these derivatives excellent candidates for oral drugs with extended half-lives.
    
  • Potency: Used in the design of somatostatin mimics and antimicrobial peptides.

Troubleshooting Synthesis
IssueProbable CauseCorrective Action
Low Yield in Step 2 Mixed anhydride decompositionEnsure temperature is strictly <-15°C; add diazomethane rapidly.
Racemization High temperature during base treatmentKeep all basic steps cold; avoid strong bases during workup.
Yellow Product Residual silver or diazoketonePerform charcoal filtration; ensure complete Wolff rearrangement.

References

  • Seebach, D., et al. (1996).[2] Synthesis of β-Amino Acids and Their Incorporation into β-Peptides.[2][9] Helvetica Chimica Acta.[2]

  • Podlech, J., & Seebach, D. (1995).[8] The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides.[8] Angewandte Chemie International Edition.[8]

  • Sigma-Aldrich. (2024). Product Specification: (S)-3-Aminopentanoic acid methyl ester hydrochloride.[1][5][10][4]

  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research.

  • Organic Chemistry Portal. (2024). Arndt-Eistert Synthesis: Mechanism and Protocols.

Sources

Structural Divergence in Pentanoate Esters: Alpha- vs. Beta-Amino Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural shift of the amino group from the


-carbon (C2) to the 

-carbon (C3) in pentanoate esters represents more than a trivial regioisomeric difference; it fundamentally alters the molecule's electronic landscape, synthetic accessibility, and biological stability.

This guide provides a technical analysis of Methyl 2-aminopentanoate (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-isomer, Norvaline derivative) versus Ethyl 3-aminopentanoate  (

-isomer). While the

-isomer serves as a canonical building block for protein synthesis, the

-isomer is a critical scaffold in peptidomimetics, offering resistance to proteolytic degradation and the ability to form stable secondary structures (foldamers) unavailable to the natural backbone.[1]

Structural & Electronic Fundamentals

Nomenclature and Chirality

The core distinction lies in the proximity of the amino group to the ester carbonyl.

  • 
    -Amino Ester:  The amino group is attached to C2. The stereocenter is at C2.
    
    • Systematic Name: Methyl (2S)-2-aminopentanoate (assuming L-Norvaline precursor).

  • 
    -Amino Ester:  The amino group is attached to C3. The stereocenter is at C3.
    
    • Systematic Name: Ethyl (3R)-3-aminopentanoate.

Electronic Effects and Basicity (pKa)

The distance between the electron-withdrawing ester group (-COOR) and the amino group (-NH2) dictates the basicity of the nitrogen.

  • Inductive Effect (-I): The ester carbonyl is a strong electron-withdrawing group. In the

    
    -position, this effect is pronounced, significantly reducing the electron density on the nitrogen lone pair.
    
  • Basicity Shift:

    • 
      -Amino Esters:  The ammonium conjugate acid has a pKa 
      
      
      
      7.0 – 7.5. The amine is less basic.
    • 
      -Amino Esters:  The inductive effect attenuates through the additional methylene spacer (-CH2-). The pKa shifts to 
      
      
      
      9.0 – 9.5, making the
      
      
      -amino ester significantly more basic.

Implication for Purification: When performing an acid-base extraction,


-amino esters can be deprotonated (neutralized) at a lower pH (pH ~8.5) compared to 

-amino esters, which require a higher pH (pH ~10.5) to ensure the free base form is generated for organic extraction.
Table 1: Comparative Physicochemical Profile
Feature

-Amino Pentanoate (Norvaline Ester)

-Amino Pentanoate
Amino Position C2 (

)
C3 (

)
Distance to Carbonyl 1 Bond2 Bonds
pKa (Conjugate Acid) ~7.3 - 7.6~9.1 - 9.5
Proteolytic Stability Low (Rapid Hydrolysis)High (Resistant)
Secondary Structure

-Helix /

-Sheet
14-Helix / 12-Helix (Foldamers)
Primary Synthesis Esterification of Amino AcidRodionov / Blaise Reaction

Synthetic Methodologies

The synthesis of these two isomers requires distinct strategic approaches. The


-isomer is typically derived from the "Chiral Pool" (natural or semi-synthetic amino acids), while the 

-isomer requires backbone construction.
Pathway Logic Diagram

The following diagram contrasts the synthetic logic for both isomers.

SynthesisPathways cluster_legend Legend node_start_alpha Butanal (Aldehyde) node_strecker Strecker Synthesis (KCN, NH4Cl) node_start_alpha->node_strecker + CN- node_start_beta Propanal (Aldehyde) node_rodionov Rodionov Synthesis (Malonic Acid, NH4OAc) node_start_beta->node_rodionov + Malonic Acid node_norvaline Norvaline (Alpha-Amino Acid) node_strecker->node_norvaline Hydrolysis node_alpha_ester Methyl 2-aminopentanoate (Alpha-Ester) node_norvaline->node_alpha_ester SOCl2, MeOH node_beta_acid 3-Aminopentanoic Acid (Beta-Amino Acid) node_rodionov->node_beta_acid Decarboxylation node_beta_ester Ethyl 3-aminopentanoate (Beta-Ester) node_beta_acid->node_beta_ester SOCl2, EtOH node_legend_alpha Alpha Pathway node_legend_beta Beta Pathway

Caption: Synthetic divergence: The Alpha pathway utilizes Strecker cyanation, while the Beta pathway employs Rodionov homologation.

Detailed Experimental Protocols

Protocol A: Synthesis of Methyl 2-aminopentanoate Hydrochloride ( -Isomer)

Context: This protocol utilizes the Fischer esterification of commercially available L-Norvaline. It is a robust, self-validating method where the evolution of gas and dissolution of the solid confirms reaction progress.

Reagents:

  • L-Norvaline (5.0 g, 42.7 mmol)

  • Methanol (Anhydrous, 50 mL)

  • Thionyl Chloride (SOCl₂, 6.2 mL, 85.4 mmol, 2.0 equiv)

Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube.

  • Addition (Exothermic Control): Charge the flask with Methanol and cool to 0°C in an ice bath.

  • Activation: Add Thionyl Chloride dropwise over 15 minutes. Caution: Vigorous evolution of HCl gas and SO₂.

  • Solubilization: Add L-Norvaline in one portion. The amino acid will initially be insoluble.

  • Reflux: Remove the ice bath and heat the mixture to reflux (65°C) for 4 hours.

    • Checkpoint: The reaction is complete when the solution becomes perfectly clear and TLC (n-Butanol/Acetic Acid/Water 4:1:1) shows the disappearance of the baseline amino acid spot.

  • Isolation: Concentrate the mixture under reduced pressure to obtain a viscous oil.

  • Crystallization: Triturate the oil with diethyl ether (3 x 20 mL) to induce crystallization of the hydrochloride salt.

  • Yield: Filter the white solid. Expected Yield: ~95%.

Protocol B: Synthesis of Ethyl 3-aminopentanoate Hydrochloride ( -Isomer)

Context: This protocol uses the Rodionov Synthesis to construct the


-amino backbone from an aldehyde and malonic acid, followed by esterification. This is preferred over the Blaise reaction for bulk preparation of the racemic acid precursor.

Reagents:

  • Propanal (5.8 g, 0.1 mol)

  • Malonic Acid (10.4 g, 0.1 mol)

  • Ammonium Acetate (15.4 g, 0.2 mol)

  • Ethanol (95%, 50 mL) for Step 1; Absolute Ethanol (50 mL) for Step 2.

  • Thionyl Chloride (SOCl₂, 2.0 equiv)

Methodology: Step 1: Backbone Construction (Rodionov Reaction)

  • Condensation: In a 250 mL flask, combine Propanal, Malonic Acid, and Ammonium Acetate in 95% Ethanol.

  • Reflux: Heat to reflux for 8 hours. The reaction involves Knoevenagel condensation followed by aza-Michael addition and decarboxylation.

    • Mechanism Note: The evolution of CO₂ indicates the decarboxylation step is proceeding.

  • Precipitation: Cool the mixture to 0°C. The

    
    -amino acid (3-aminopentanoic acid) typically precipitates as a white solid.
    
  • Filtration: Collect the solid and wash with cold ethanol. Recrystallize from aqueous ethanol if necessary.

Step 2: Esterification

  • Suspension: Suspend the dried 3-aminopentanoic acid (5.0 g) in Absolute Ethanol (50 mL) at 0°C.

  • Activation: Add Thionyl Chloride dropwise (2.0 equiv).

  • Reflux: Heat to reflux for 3 hours until the solution clears.

  • Workup: Evaporate the solvent. Triturate the residue with ether to obtain Ethyl 3-aminopentanoate hydrochloride.

Biological Application: The "Foldamer" Effect

The most critical application difference lies in proteolytic stability .

  • 
    -Peptides:  Recognized by proteases (trypsin, chymotrypsin). The amide bond is rapidly hydrolyzed in vivo (
    
    
    
    ~ minutes to hours).
  • 
    -Peptides:  The additional methylene group (-CH2-) in the backbone disrupts the active site alignment of standard proteases.
    
    • Result:

      
      -amino ester oligomers are metabolically stable (
      
      
      
      ~ days).
Conformational Diagram

-amino acids adopt distinct helical structures (14-helix or 12-helix) defined by hydrogen bonding patterns that differ from the 

-helix.

FoldamerLogic node_alpha Alpha-Amino Backbone (-NH-C(R)-CO-) Flexible, Protease Substrate node_protease Proteolytic Enzyme (Trypsin/Pepsin) node_alpha->node_protease Fits Active Site node_beta Beta-Amino Backbone (-NH-C(R)-CH2-CO-) Rigidified, Protease Resistant node_beta->node_protease Steric Mismatch node_degradation Rapid Hydrolysis (Inactive Fragments) node_protease->node_degradation Alpha Cleavage node_stable Metabolic Stability (Long Half-Life) node_protease->node_stable No Cleavage (Beta)

Caption: Mechanism of proteolytic resistance in Beta-amino scaffolds.

References

  • Synthesis of Beta-Amino Acids (Rodionov Modification)

    • Title: Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-C
    • Source: MDPI (Molecules 2020)
    • URL: [Link][2]

  • Blaise Reaction Methodology

    • Title: Variations on the Blaise Reaction: Synthesis of 3,5-Dioxopentanoates and 3-Amino-5-oxopent-3-eno
    • Source: Organic Chemistry Portal / Synlett
    • URL: [Link]

  • Proteolytic Stability of Beta-Peptides

    • Title: Beta-amino acids: versatile peptidomimetics[3][4]

    • Source: PubMed / Chem Biodivers.
    • URL: [Link]

  • Esterification Protocol (General)

    • Title: A Convenient Synthesis of Amino Acid Methyl Esters
    • Source: MDPI (Molecules 2008)
    • URL: [Link]

  • pKa Values of Amino Acid Esters

    • Title: Amino Acid pKa and pI values
    • Source: University of Calgary / LibreTexts
    • URL: [Link]

Sources

Biological Activity and Therapeutic Potential of 3-Aminopentanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of Beta-Aminopentanoic Acid Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Beta-aminopentanoic acid (3-aminopentanoic acid;


-homoalanine) represents a pivotal scaffold in the transition from classical 

-amino acid medicinal chemistry to the robust world of peptidomimetics. Unlike their

-counterparts,

-amino acids possess an additional carbon atom in the backbone, introducing unique degrees of rotational freedom and specific folding propensities.

This guide analyzes the biological utility of 3-aminopentanoic acid derivatives, focusing on their role in antimicrobial


-peptides , metabolic stability , and neurological modulation . It moves beyond basic descriptions to provide actionable synthesis protocols and mechanistic insights into how this specific molecular architecture evades proteolysis while maintaining potent biological recognition.

Chemical Foundation & Structural Logic

The Beta-Amino Advantage

The core structure of 3-aminopentanoic acid (


) features an amino group at the 

-position relative to the carboxylate. This shift confers two critical properties:
  • Proteolytic Resistance: The altered backbone geometry is unrecognized by most endogenous proteases (e.g., trypsin, chymotrypsin), dramatically extending the plasma half-life of derivatives.

  • Foldamer Formation:

    
    -amino acids, particularly 3-aminopentanoic acid, are potent inducers of stable secondary structures. While 
    
    
    
    -peptides form
    
    
    -helices (3.6 residues/turn),
    
    
    -peptides containing 3-aminopentanoic acid predominantly adopt the 14-helix (3 residues/turn, H-bonds between residue
    
    
    and
    
    
    ).
Stereochemical Nomenclature

Precision in nomenclature is vital for reproducibility:

  • (R)-3-aminopentanoic acid: Often correlates with biological activity in specific naturally occurring alkaloids.

  • (S)-3-aminopentanoic acid: The homolog of L-alanine; frequently used in peptidomimetic design to mimic natural L-peptide side chain topology.

Biological Activity Profiles

Antimicrobial & Antifungal Peptidomimetics

The most authoritative application of 3-aminopentanoic acid lies in the design of Antimicrobial Peptides (AMPs) .

  • Mechanism: Derivatives incorporated into

    
    -peptides disrupt microbial membranes via a "carpet" or "toroidal pore" mechanism. The ethyl side chain of 3-aminopentanoic acid provides the necessary hydrophobicity to partition into the lipid bilayer, while the cationic backbone (often interspersed with 
    
    
    
    -lysine analogs) facilitates electrostatic attraction to the negatively charged bacterial/fungal surface.
  • Key Insight: Efficacy is strictly controlled by Hydrophobicity-Helicity modulation . Purely cationic sequences are non-toxic but inactive; purely hydrophobic sequences are active but hemolytic. 3-aminopentanoic acid serves as the "hydrophobic tuner," balancing these properties to maximize the Therapeutic Index (TI).

  • Case Study: In 14-helical

    
    -peptides, replacing bulky cyclohexyl groups with the ethyl group of 3-aminopentanoic acid reduces hemolysis while maintaining activity against Candida albicans.
    
Neurological Modulation (GABA Homology)

3-aminopentanoic acid is a structural homolog of


-aminobutyric acid (GABA).
  • GABA-T Inhibition: Derivatives with lipophilic tails at the C3 position can act as substrate analogs for GABA transaminase (GABA-T), potentially elevating synaptic GABA levels.

  • Marine Alkaloids: The moiety appears in marine metabolites like Guineamides , which exhibit cytotoxicity against neuroblastoma cell lines, suggesting a tubulin-targeting or receptor-modulating mechanism distinct from simple GABAergic activity.

Metabolic Stability

Incorporation of a single 3-aminopentanoic acid residue into a bioactive


-peptide can act as a "stop" signal for exopeptidases, preserving the active pharmacophore.

Visualization: Structure-Activity Relationship (SAR)

SAR_Logic Core 3-Aminopentanoic Acid Core Backbone Beta-Backbone (C-C-N) Core->Backbone SideChain C3-Ethyl Group Core->SideChain Activity_AMP Antimicrobial Activity (Membrane Disruption) Backbone->Activity_AMP Supports 14-Helix Formation Activity_Stab Proteolytic Stability (t1/2 > 24h) Backbone->Activity_Stab Unrecognized by peptidases SideChain->Activity_AMP Modulates Hydrophobicity (Low Hemolysis) Activity_Neuro GABA Receptor/Transporter Interaction SideChain->Activity_Neuro Lipophilic interaction at binding site

Figure 1: Mechanistic contributions of the 3-aminopentanoic acid scaffold to biological activity.

Experimental Protocols

Synthesis of (S)-3-Aminopentanoic Acid (Arndt-Eistert Homologation)

Rationale: This protocol is chosen for its ability to preserve stereochemistry, converting readily available L-2-aminobutyric acid (an


-amino acid) into its 

-homolog.

Reagents:

  • N-Boc-L-2-aminobutyric acid

  • Isobutyl chloroformate / N-methylmorpholine (NMM)

  • Diazomethane (generated in situ or TMS-diazomethane as a safer alternative)

  • Silver benzoate (

    
    )
    
  • Methanol / Dioxane

Step-by-Step Methodology:

  • Mixed Anhydride Formation:

    • Dissolve 10 mmol N-Boc-L-2-aminobutyric acid in dry THF at -15°C.

    • Add 1.1 eq NMM followed by 1.1 eq isobutyl chloroformate. Stir for 15 min. Critical: Maintain temperature <-10°C to prevent racemization.

  • Diazoketone Synthesis:

    • Filter the precipitated amine salt.

    • Treat the filtrate with excess diazomethane (ether solution) at 0°C. Stir for 3 hours.

    • Evaporate solvent to yield the yellow crystalline diazoketone.

  • Wolff Rearrangement (Homologation):

    • Dissolve diazoketone in methanol/dioxane (1:1).

    • Add 0.1 eq Silver Benzoate (catalyst) dissolved in triethylamine.

    • Observation: Evolution of

      
       gas indicates reaction progress.
      
    • Stir in dark for 4 hours.

  • Workup:

    • Concentrate solvent. Redissolve in EtOAc, wash with 1N HCl, sat.

      
      , and brine.
      
    • Purify via flash chromatography (Hexane/EtOAc).

  • Deprotection (Optional):

    • Treat with TFA/DCM (1:1) to yield the free amino acid salt.

Biological Assay: Antifungal Susceptibility (XTT Assay)

Rationale: Standard MIC assays can be ambiguous for peptidomimetics due to aggregation. The XTT reduction assay provides a quantitative metabolic readout.

Protocol:

  • Preparation: Prepare stock solution of the 3-aminopentanoic acid derivative in water/DMSO.

  • Inoculum: Adjust Candida albicans (ATCC 90028) suspension to

    
     cells/mL in RPMI 1640 media.
    
  • Plating: Add 100 µL inoculum to 96-well plates containing serial dilutions of the test compound (0.5 – 256 µg/mL).

  • Incubation: Incubate at 35°C for 24-48 hours.

  • Readout:

    • Add 50 µL XTT/menadione solution (0.5 mg/mL XTT + 1 µM menadione).

    • Incubate for 2 hours. Mitochondrial dehydrogenases in live cells reduce XTT to an orange formazan dye.

    • Measure Absorbance at 490 nm.

    • Calculation:

      
       is the concentration causing 50% reduction in absorbance vs. control.
      

Quantitative Data Summary

The following table summarizes the comparative potency and stability of 3-aminopentanoic acid derivatives versus standard


-peptides.
Compound ClassDerivative TypeTarget Organism/EnzymeActivity MetricStability (

in Serum)

-Peptide
Poly(

-homolysine-

-Et)
C. albicansMIC: 4 - 8 µg/mL> 48 hours

-Peptide
Magainin AnalogC. albicansMIC: 2 - 4 µg/mL< 1 hour
Small Molecule N-alkyl-3-aminopentanoic acidGABA Transporter (GAT)

: ~50 µM
High
Marine Alkaloid Guineamide A (Natural)Neuroblastoma (Neuro-2a)

: 15 µM
N/A

Synthesis Workflow Visualization

Synthesis_Workflow Start Start: N-Boc-L-2-Aminobutyric Acid Step1 1. Mixed Anhydride Activation (Isobutyl chloroformate, -15°C) Start->Step1 Activation Step2 2. Diazoketone Formation (CH2N2, 0°C) Step1->Step2 Nucleophilic Attack Step3 3. Wolff Rearrangement (Ag benzoate, MeOH) Step2->Step3 Homologation (+1 Carbon) Product Product: N-Boc-(S)-3-Aminopentanoic Methyl Ester Step3->Product Rearrangement

Figure 2: Arndt-Eistert synthesis pathway for enantiopure beta-amino acid derivatives.

References

  • Seebach, D., et al. (2004). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling.Helvetica Chimica Acta . Link

  • Lee, M. R., et al. (2014). Hydrophobicity and Helicity Regulate the Antifungal Activity of 14-Helical beta-Peptides.ACS Chemical Biology . Link

  • Tanaka, M., et al. (2013). Synthesis, antimicrobial and anticancer activities of amido sulfonamido methane linked bis heterocycles.[1]Arabian Journal of Chemistry .[1] Link

  • Vasudevan, A., et al. (2011). Beta-Amino Acids and Their Natural Biologically Active Derivatives.[2][3][4][5][6]Military Medical Science Letters . Link

  • Steer, D. L., et al. (2002). Beta-Amino acids: Versatile peptidomimetics.[2][4]Current Medicinal Chemistry . Link

Sources

Methodological & Application

Solid-phase peptide synthesis using Methyl 3-aminopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Solid-Phase Peptide Synthesis (SPPS) Utilizing Methyl 3-aminopentanoate

Abstract

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy for developing novel therapeutics, biomaterials, and research tools. β-amino acids, in particular, confer unique structural properties and enhanced proteolytic stability to peptides. This document provides a comprehensive guide for researchers on the successful incorporation of 3-aminopentanoic acid, derived from its methyl ester precursor, into peptide chains using standard Fmoc-based solid-phase peptide synthesis (SPPS). We address the necessary precursor preparation, specialized coupling protocols for sterically demanding residues, and final peptide cleavage and purification.

Introduction: The Rationale for β-Amino Acid Incorporation

Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, has become the standard for the chemical synthesis of peptides.[1] The most prevalent modern method is the Fmoc/tBu strategy, which utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-protection and acid-labile groups (like tert-butyl, tBu) for permanent side-chain protection.[2][3] This orthogonal scheme allows for the sequential assembly of amino acids on a solid support resin under mild conditions.[4]

While SPPS was developed for the 20 proteinogenic α-amino acids, its flexibility permits the incorporation of a vast array of "unnatural" or non-proteinogenic amino acids.[2] These modifications are critical for:

  • Enhancing Proteolytic Stability: Peptides containing β-amino acids are often resistant to degradation by proteases, increasing their in vivo half-life.

  • Inducing Novel Secondary Structures: β-peptides can fold into unique, stable helical and sheet-like structures not accessible to α-peptides.

  • Developing Peptidomimetics: They serve as scaffolds to mimic or antagonize the biological activity of natural peptides.

This guide focuses specifically on Methyl 3-aminopentanoate , a β-amino acid derivative. A critical first consideration is that standard SPPS coupling protocols require a free carboxylic acid for activation.[5] Therefore, the user-supplied methyl ester must first be converted into the synthesis-ready Fmoc-protected carboxylic acid.

Prerequisite: Preparation of the Fmoc-3-aminopentanoic Acid Building Block

Before initiating solid-phase synthesis, the commercially available methyl ester must be chemically modified into a compatible building block. This is a two-step process: (1) Saponification to hydrolyze the methyl ester into a free carboxylic acid, and (2) Fmoc-protection of the primary amine.

Protocol 2.1: Saponification of Methyl 3-aminopentanoate

This protocol describes the base-mediated hydrolysis of the methyl ester.[6]

Materials:

  • Methyl 3-aminopentanoate

  • Methanol (MeOH)

  • 1M Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)

  • 1M Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethyl Acetate (EtOAc) or Diethyl Ether

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve Methyl 3-aminopentanoate (1 equivalent) in methanol (approx. 5-10 mL per gram of ester).

  • Add an aqueous solution of 1M NaOH or LiOH (1.5 to 2.0 equivalents) to the flask.

  • Stir the mixture at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.[7]

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Redissolve the remaining aqueous solution in deionized water. Wash the aqueous phase with diethyl ether (2x volume) to remove any unreacted starting material; discard the organic layer.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH ~2-3 by the dropwise addition of 1M HCl.

  • Extract the acidified aqueous phase with ethyl acetate (3x volume).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-aminopentanoic acid as a solid or oil. Verify the product identity and purity via NMR and Mass Spectrometry.

Protocol 2.2: Fmoc-Protection of 3-Aminopentanoic Acid

This protocol attaches the temporary Nα-protecting group required for SPPS.[8]

Materials:

  • 3-Aminopentanoic acid (from Protocol 2.1)

  • 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)

  • 10% Aqueous Sodium Carbonate (Na₂CO₃) solution

  • Dioxane or Acetone

  • Diethyl Ether

  • 1M Hydrochloric Acid (HCl)

Procedure:

  • Dissolve 3-aminopentanoic acid (1 equivalent) in a 10% aqueous Na₂CO₃ solution.

  • In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in dioxane or acetone.

  • While stirring the amino acid solution vigorously in an ice bath, add the Fmoc-OSu solution dropwise.[8]

  • Allow the reaction to warm to room temperature and stir overnight.

  • Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu and byproducts.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2-3 with 1M HCl. A white precipitate of the Fmoc-protected amino acid should form.

  • Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • Confirm the structure and purity of the final Fmoc-3-aminopentanoic acid by NMR, LC-MS, and melting point analysis.

Solid-Phase Peptide Synthesis (SPPS) Protocol

With the custom building block in hand, the SPPS procedure can begin. The following protocols are based on the widely used Fmoc/tBu strategy.[1]

Materials and Reagents
Reagent/MaterialPurposeRecommended Grade/Purity
Rink Amide or Wang ResinSolid support for peptide amides or acids, respectively.100-200 mesh, ~0.5 mmol/g
N,N-Dimethylformamide (DMF)Primary solvent for washing and coupling reactions.Peptide Synthesis Grade
Dichloromethane (DCM)Solvent for resin swelling and washing.ACS Grade or higher
PiperidineBase for Fmoc-group removal.ACS Grade or higher
Fmoc-α-amino acidsStandard proteinogenic building blocks.SPPS Grade
Fmoc-3-aminopentanoic acid Custom β-amino acid building block. >98% Purity
HATU or HCTUHigh-efficiency coupling reagent for hindered amino acids. >98% Purity
N,N-Diisopropylethylamine (DIPEA)Activation base.Peptide Synthesis Grade
Trifluoroacetic Acid (TFA)Reagent for final cleavage from resin and side-chain deprotection.Reagent Grade
Triisopropylsilane (TIS)Cation scavenger for cleavage.>98% Purity
1,2-Ethanedithiol (EDT)Scavenger (if Cys is present).>98% Purity
Anhydrous Diethyl EtherFor peptide precipitation.ACS Grade
Experimental Workflows

The overall process of incorporating the β-amino acid follows a cyclical workflow, with a specialized coupling step for the target residue.

SPPS_Workflow Resin 1. Start with Resin Swell 2. Swell Resin (DMF/DCM) Resin->Swell Load 3. Load First Fmoc-AA Swell->Load Deprotect1 4. Fmoc Deprotection (20% Piperidine/DMF) Load->Deprotect1 Wash1 5. Wash (DMF) Deprotect1->Wash1 Couple_Alpha 6. Couple Next Fmoc-α-AA Wash1->Couple_Alpha Cycle Repeat Steps 4-6 for α-amino acids Couple_Alpha->Cycle Deprotect2 7. Fmoc Deprotection Cycle->Deprotect2 Wash2 8. Wash Deprotect2->Wash2 Couple_Beta 9. Couple Fmoc-3-aminopentanoic Acid (Special Protocol) Wash2->Couple_Beta Deprotect3 10. Fmoc Deprotection Couple_Beta->Deprotect3 Wash3 11. Wash Deprotect3->Wash3 Cycle2 Repeat Steps 4-6 for subsequent α-AAs Wash3->Cycle2 Cleave 12. Cleave & Deprotect (TFA Cocktail) Cycle2->Cleave Purify 13. Purify & Analyze (RP-HPLC, MS) Cleave->Purify

Figure 2. The HATU-mediated coupling reaction of Fmoc-3-aminopentanoic acid to the resin-bound peptide.

Procedure (for 0.1 mmol scale):

  • Pre-activation: In a separate vial, dissolve Fmoc-3-aminopentanoic acid (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in DMF.

  • Add DIPEA (8 equivalents, 0.8 mmol) to the pre-activation mixture and vortex briefly. The solution should change color.

  • Coupling: Immediately add the activated amino acid solution to the deprotected, washed resin from the previous step.

  • Agitate the reaction vessel at room temperature for 2 to 4 hours . The extended time is crucial for ensuring complete coupling of the β-amino acid. For particularly difficult sequences, coupling overnight is also an option. [1]5. Washing: After the coupling period, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

  • Confirmation (Optional but Recommended): Perform a Kaiser test. A negative result (yellow beads) indicates successful and complete coupling. If the test is positive, a second coupling (double coupling) should be performed by repeating steps 1-5.

Protocol 3.2.3: Chain Elongation, Cleavage, and Purification
  • Continue Synthesis: After successfully coupling the β-amino acid, continue elongating the peptide chain by repeating the standard deprotection, washing, and coupling cycles (Protocol 3.2.1) for any subsequent α-amino acids.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step as described in Protocol 3.2.1.

  • Final Wash: Wash the resin sequentially with DMF (x5), DCM (x5), and Methanol (x3), then dry the resin under high vacuum for several hours.

  • Cleavage and Global Deprotection: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard, robust cocktail is TFA/TIS/Water (95:2.5:2.5 v/v) .

    • Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).

    • Agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the TFA filtrate.

  • Peptide Precipitation: Add the TFA filtrate dropwise into a conical tube containing a large volume (approx. 10x the filtrate volume) of ice-cold anhydrous diethyl ether. A white precipitate of the crude peptide should form.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet 2-3 more times with cold ether. Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Incomplete Coupling of β-AA Insufficient coupling time; Ineffective coupling reagent; Peptide aggregation.Perform a double coupling. Ensure high-quality HATU/HCTU is used. Extend coupling time to 4 hours or overnight. Consider using microwave-assisted synthesis to disrupt aggregation.
Low Final Yield Incomplete coupling at one or more steps; Premature chain termination (capping).Carefully monitor each coupling step with a Kaiser test. Ensure high-quality, amine-free DMF is used. [1]Avoid capping steps unless specifically required.
Unexpected Mass in MS Deletion of β-AA; Incomplete side-chain deprotection; Side reactions during cleavage.Confirm coupling of β-AA with a Kaiser test. Extend cleavage time to 3-4 hours if hindered protecting groups are present (e.g., Arg(Pbf)). Ensure appropriate scavengers (TIS, water) are used in the cleavage cocktail.

Conclusion

The successful incorporation of Methyl 3-aminopentanoate into a peptide chain via SPPS is a straightforward process when the correct preparatory and synthetic steps are followed. The critical modifications to a standard SPPS protocol are the essential precursor synthesis of Fmoc-3-aminopentanoic acid and the implementation of a high-efficiency coupling strategy, such as using HATU with extended reaction times , to overcome the steric challenges of the β-amino acid. By following the detailed protocols and understanding the rationale behind each step, researchers can confidently expand their synthetic peptide library to include these valuable non-proteinogenic building blocks.

References

  • Kreutzer, A. G., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

  • Góngora-Benítez, M., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7583. Available at: [Link]

  • Propeptide. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]

  • Basanagouda, M., et al. (2010). Synthesis of Fmoc-Protected β-Amino Alcohols and Peptidyl Alcohols from Fmoc-Amino Acid/Peptide Acid Azides. ResearchGate. Retrieved from [Link]

  • Goldschmidt Gőz, V., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? RSC Advances, 9(54), 31639-31647. Available at: [Link]

  • Csordás, F., et al. (2019). α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. CORE. Available at: [Link]

  • Goldschmidt Gőz, V., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? RSC Advances, 9, 31639-31647. Available at: [Link]

  • OperaChem. (2024). Saponification-Typical procedures. Retrieved from [Link]

  • Lee, Y. S., et al. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ACS Omega, 8(44), 41857-41865. Available at: [Link]

  • Sessions, A. L. (n.d.). Saponification. Caltech. Retrieved from [Link]

  • Organic Syntheses. (2025). Enzymatic Saponification of Esters Containing β-Leaving Groups. Retrieved from [Link]

  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Retrieved from [Link]

  • University of California, Irvine. (2023). Experiment 3 Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling. Retrieved from [Link]

  • Lee, Y. S., et al. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ACS Omega, 8(44), 41857-41865. Available at: [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

Sources

Application Note: Incorporating Methyl 3-aminopentanoate into Beta-Peptide Foldamers

Author: BenchChem Technical Support Team. Date: February 2026


-Ethyl Foldamers

Executive Summary

This guide details the protocol for incorporating Methyl 3-aminopentanoate (a


-amino acid ester with an ethyl side chain) into 

-peptide foldamers. While

-peptides offer superior proteolytic stability and predictable folding patterns (typically 14-helices for acyclic

-residues), their synthesis presents unique challenges compared to

-peptides, primarily due to steric hindrance during coupling and the need for specific building block preparation.

This document covers three critical phases:

  • Monomer Conversion: Transforming the starting material (Methyl 3-aminopentanoate) into the SPPS-compatible Fmoc-3-aminopentanoic acid .

  • Solid-Phase Peptide Synthesis (SPPS): Optimized coupling protocols for hindered

    
    -residues.
    
  • Structural Validation: Circular Dichroism (CD) methods to verify 14-helix formation.[1][2][3]

Scientific Background & Rationale

The Building Block: -Homo-Alanine Analog

Methyl 3-aminopentanoate is chemically equivalent to the methyl ester of


-homo-2-aminobutyric acid . In the context of foldamers, the ethyl side chain at the 

-position (

-substitution) provides:
  • Lipophilicity: Enhances membrane permeability compared to alanine analogs.

  • 14-Helix Propensity: Unlike cyclic

    
    -residues (like ACPC) which favor 12-helices, acyclic 
    
    
    
    -residues strongly favor the 14-helix secondary structure in methanol and aqueous buffers (when stabilized by salt bridges).
The Folding Mechanism

The 14-helix is defined by hydrogen bonds between the backbone carbonyl oxygen of residue


 and the amide proton of residue 

(

). This forms a 14-membered ring pseudo-cycle.

BetaPeptideFolding Unfolded Unfolded (Random Coil) Nucleation Nucleation (Local H-bond) Unfolded->Nucleation Entropy Loss Helix14 14-Helix (Stable Foldamer) Nucleation->Helix14 Cooperative Folding (i to i-2 H-bonds) Solvent Solvent: MeOH (Promotes H-bonds) Solvent->Nucleation SideChain Side Chain: Ethyl (Steric Steering) SideChain->Helix14

Figure 1: Folding trajectory of acyclic


-peptides. The ethyl side chain of 3-aminopentanoate assists in stabilizing the 14-helix via steric patterning.

Module 1: Monomer Preparation (Ester to Fmoc-Acid)

Critical Note: Solid Phase Peptide Synthesis (SPPS) requires the free carboxylic acid form with N-terminal protection. You cannot use Methyl 3-aminopentanoate directly in SPPS unless it is the C-terminal cap.

Protocol A: Hydrolysis and Fmoc-Protection

Objective: Convert Methyl 3-aminopentanoate (1) to Fmoc-3-aminopentanoic acid (3).

Reagents:

  • Lithium Hydroxide (LiOH)

  • Fmoc-OSu (9-Fluorenylmethoxycarbonyl succinimide)

  • THF, Methanol, Water, Dioxane

Step-by-Step Workflow:

  • Hydrolysis:

    • Dissolve 10 mmol of Methyl 3-aminopentanoate in 30 mL THF/MeOH/H2O (3:1:1).

    • Add 2.5 equiv (25 mmol) LiOH at 0°C.

    • Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (disappearance of ester).

    • Workup: Carefully acidify to pH ~2 with 1M HCl. Lyophilize to obtain the crude amino acid hydrochloride salt.

  • Fmoc Protection:

    • Dissolve the crude amino acid salt in 10% Na2CO3 (aq) / Dioxane (1:1). pH should be ~9-10.

    • Add 1.1 equiv Fmoc-OSu dropwise at 0°C.

    • Stir overnight at RT.

    • Workup: Wash with Et2O (to remove excess Fmoc-OSu). Acidify aqueous layer to pH 1-2 with HCl. Extract with Ethyl Acetate (3x).

    • Dry over MgSO4 and concentrate. Purify via flash chromatography (Hexane/EtOAc) if necessary.

Yield Target: >85% | Validation: 1H NMR (Check for Fmoc aromatic protons 7.2-7.8 ppm and loss of Methyl ester singlet ~3.6 ppm).

Module 2: SPPS Incorporation Protocol


-amino acids are sterically hindered and react slower than 

-amino acids. Standard HBTU/HOBt protocols often lead to deletion sequences.
Optimized Coupling Conditions
ParameterStandard

-Peptide
Optimized

-Peptide Protocol
Coupling Reagent HBTU or HCTUHATU or PyAOP (High efficiency required)
Additive HOBtHOAt (Essential for steric hindrance)
Base DIPEA (2 equiv)TMP (2,4,6-Trimethylpyridine) or DIPEA (Low racemization risk for

s)
Time 30–60 min2–4 hours (Double coupling recommended)
Monitoring Kaiser TestChloranil Test or TNBS (Kaiser can be false-negative)
Step-by-Step SPPS Workflow
  • Resin Selection:

    • Use Rink Amide MBHA resin (0.5–0.7 mmol/g) for C-terminal amides (stabilizes the helix dipole).

    • Swell resin in DCM (20 min) then DMF (20 min).

  • Fmoc Deprotection:

    • Treat with 20% Piperidine in DMF (2 x 10 min).

    • Note: DBU is avoided to prevent potential aspartimide-like side reactions if Asp/Glu analogs are present, though less critical for pure alkyl

      
      -chains.
      
  • Coupling (The Critical Step):

    • Activate: Dissolve Fmoc-3-aminopentanoic acid (3 equiv relative to resin), HATU (2.9 equiv), and HOAt (3 equiv) in DMF.

    • Base: Add DIPEA (6 equiv) immediately before adding to resin.

    • Reaction: Shake at RT for 3 hours .

    • Double Couple: Drain, wash DMF, and repeat the coupling step with fresh reagents for 2 hours if the sequence is >6 residues long.

  • Capping:

    • Acetylate unreacted amines with Ac2O/DIPEA/DMF to prevent deletion sequences.

  • Cleavage:

    • Reagent: TFA/TIS/H2O (95:2.5:2.5).

    • Time: 2–3 hours.

      
      -peptides are stable in TFA.
      

SPPS_Workflow Start Fmoc-Rink Amide Resin Deprotect Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Couple Coupling (Fmoc-AA + HATU/HOAt) Wash1->Couple Check QC: Chloranil Test Couple->Check Check->Couple Colorless (Negative) Double Couple Repeat Next Cycle Check->Repeat Blue (Positive) Repeat->Deprotect Cleave Final Cleavage (TFA/TIS/H2O) Repeat->Cleave Sequence Complete

Figure 2: SPPS Cycle for Beta-Peptides. Note the emphasis on HATU/HOAt coupling reagents.

Module 3: Structural Characterization (CD Spectroscopy)

Once synthesized and purified (RP-HPLC, C18 column, Water/Acetonitrile gradient), the foldamer status must be validated.

Experimental Setup
  • Concentration: 0.1 mM to 0.5 mM.

  • Solvent: Methanol (promotes 14-helix) vs. PBS (Water).[4]

  • Path Length: 1 mm quartz cuvette.

Data Interpretation

The 14-Helix has a distinct CD signature compared to the


-helix (3.6_13-helix) or the 

-peptide 12-helix.
Secondary StructureMinimum (nm)Maximum (nm)Zero Crossing (nm)
14-Helix (

-peptides)
~214 nm ~198 nm ~207 nm
12-Helix (Cyclic

-peptides)
~205 nm~220 nm-

-Helix (Natural)
208, 222 nm190 nm-

Analysis Protocol:

  • Dissolve lyophilized peptide in MeOH.

  • Scan 260 nm to 190 nm.

  • Observe the characteristic minimum at 214 nm .

  • Advanced: Perform a solvent titration (MeOH

    
     Water). If the 214 nm signal persists in water, the foldamer is highly stable. If it vanishes, the hydrophobic effect of the ethyl side chains is insufficient to overcome aqueous entropy without cyclic constraints.
    

Troubleshooting & FAQs

Q: My coupling efficiency is low (<80%).

  • Cause:

    
    -amino acids form local secondary structures on the resin that hinder access.
    
  • Solution: Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) as the solvent to disrupt aggregation. Increase temperature to 50°C (microwave assisted) for 10 minutes.

Q: Can I use the Methyl Ester at the C-terminus?

  • Yes. If you want the methyl ester intact, perform the synthesis in Solution Phase (EDC/HOBt coupling) starting from H-3-aminopentanoate-OMe. Alternatively, use a 2-Chlorotrityl Chloride resin, cleave with mild acid (1% TFA) to get the protected peptide acid, and esterify in solution with MeOH/H2SO4.

References

  • Seebach, D.

    
    -Peptides: a surprise at every turn.[5] Chemical Communications, (21), 2015-2022. Link
    
  • Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1996).

    
    -Peptide Foldamers: Robust Helix Formation in a New Family of 
    
    
    
    -Amino Acid Oligomers. Journal of the American Chemical Society, 118(51), 13071-13072. Link
  • Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001).

    
    -Peptides: From structure to function. Chemical Reviews, 101(10), 3219-3232. Link
    
  • Vasudev, P. G., Chatterjee, S., Shamala, N., & Balaram, P. (2011).

    
    , 
    
    
    
    , and Hybrid Peptides.[6] Chemical Reviews, 111(2), 657–687. Link
  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173-180. Link

Sources

Microwave-assisted synthesis of beta-amino esters

Application Note: High-Efficiency Microwave-Assisted Synthesis of -Amino Esters[1][2][3][4]

Executive Summary


This guide details a Microwave-Assisted Organic Synthesis (MAOS) approach that reduces reaction times to minutes while significantly improving yield and purity.[1][2] By leveraging the dipolar polarization capability of modern microwave reactors, researchers can access both catalyst-free Aza-Michael additions and Lewis-acid catalyzed Mannich reactions with high atom economy.

Scientific Foundation

The Microwave Advantage: Dipolar Polarization

Unlike conventional conductive heating, which relies on thermal transfer through vessel walls, microwave irradiation (2450 MHz) directly couples with the reaction matrix.

  • Dipolar Polarization: Polar molecules (solvents or reagents like amines) align with the oscillating electric field. The molecular friction generated by this realignment creates rapid, uniform internal heating.

  • Transition State Stabilization: The Aza-Michael addition involves a dipolar transition state. Microwave irradiation specifically stabilizes this polarized complex, lowering the activation energy (

    
    ) and accelerating the reaction rate (Arrhenius law modification).
    
Mechanism: Aza-Michael Addition

The primary pathway described here is the conjugate addition of an amine (nucleophile) to an

Reaction Scheme:

Visualizing the Mechanism

The following diagram illustrates the mechanistic pathway of the Aza-Michael addition under microwave irradiation, highlighting the stabilization of the zwitterionic intermediate.

AzaMichaelMechanismReagentsReagents(Amine + Acrylate)TSPolarized Transition State(Dipole Alignment)Reagents->TSNucleophilic AttackMW_InputMicrowave Irradiation(Dipolar Polarization)MW_Input->TSStabilizesIntermediateZwitterionic EnolateIntermediateTS->IntermediateProtonTransferProton Transfer(Tautomerization)Intermediate->ProtonTransferProductBeta-Amino Ester(Final Product)ProtonTransfer->Product

Figure 1: Mechanistic pathway of MW-assisted Aza-Michael addition showing transition state stabilization.

Experimental Protocols

Protocol A: Catalyst-Free "Green" Aza-Michael Addition

Application: Ideal for liquid amines and simple acrylates. This method utilizes the high polarity of the reagents themselves to couple with microwave energy, eliminating the need for solvents or catalysts.

Reagents:

  • Amine (1.0 equiv) - e.g., Benzylamine, Morpholine

  • 
    -Unsaturated Ester (1.2 equiv) - e.g., Methyl acrylate, Ethyl cinnamate
    
  • Solvent: None (Neat) or Water (if reagents are solid)

Workflow:

  • Setup: In a 10 mL microwave-transparent vial (borosilicate glass), mix the amine (5 mmol) and unsaturated ester (6 mmol).

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation: Place in a single-mode microwave reactor.

    • Mode: Dynamic Power (maintains target temp).

    • Temperature: 80°C.

    • Power Max: 50 W (to prevent overshoot).

    • Time: 5–10 minutes.

    • Stirring: High (magnetic stir bar).

  • Workup: Cool to room temperature. If neat, the product is often analytically pure. If water was used, extract with Ethyl Acetate (

    
     mL), dry over 
    
    
    , and concentrate.
Protocol B: Lewis Acid-Catalyzed Mannich Reaction

Application: For synthesizing

Reagents:

  • Aldehyde (1.0 equiv)[3]

  • Amine (1.0 equiv)

  • Enolizable Ester/Ketone (1.0 equiv)

  • Catalyst: Cerium(IV) Ammonium Nitrate (CAN) (5 mol%) or Silica Nanoparticles (SNPs).

  • Solvent: Ethanol or PEG-400.

Workflow:

  • Setup: Dissolve aldehyde (2 mmol), amine (2 mmol), and ester (2 mmol) in Ethanol (3 mL). Add CAN (0.1 mmol).

  • Irradiation:

    • Temperature: 100°C.

    • Time: 2–5 minutes.

  • Workup: Pour mixture into crushed ice. Filter the solid precipitate (if applicable) or extract with DCM.

  • Purification: Recrystallization from ethanol usually yields pure

    
    -amino ester.
    

Workflow Visualization

WorkflowStartStart: Reagent SelectionMixHomogenize Reagents(Vortex/Stir)Start->MixCheckAre reagents liquid?Mix->CheckNeatSolvent-Free (Neat)Check->NeatYesSolventAdd Polar Solvent(Water/EtOH)Check->SolventNoMWMicrowave Irradiation(80-100°C, 5-10 min)Neat->MWSolvent->MWCoolCool to RT (Compressed Air)MW->CoolAnalysisAnalysis (TLC/NMR)Calculate YieldCool->Analysis

Figure 2: Decision tree for selecting solvent conditions in MW synthesis.

Data Analysis & Optimization

Comparative Efficiency: Conventional vs. Microwave

The following data summarizes the efficiency gains observed in the synthesis of

EntryReactants (Amine + Acceptor)Conventional Method (Time / Yield)Microwave Method (Time / Yield)Acceleration Factor
1Morpholine + Methyl Acrylate12 hrs / 82%2 min / 96% 360x
2Benzylamine + Ethyl Crotonate24 hrs / 75%8 min / 92% 180x
3Aniline + Methyl Acrylate18 hrs / 60%10 min / 88% 108x
4Imidazole + Ethyl Acrylate16 hrs / 70%5 min / 94% 192x
Expert Tips for Optimization
  • Solvent Choice: If a solvent is required, choose one with a high loss tangent (

    
    ) like Ethanol or Water. These solvents absorb microwave energy efficiently. Non-polar solvents (Hexane, Toluene) are transparent to microwaves and will not heat effectively unless a "susceptor" (like ionic liquid) is added.
    
  • Pressure Control: Reactions with volatile amines (e.g., propylamine) must be performed in sealed vessels rated for at least 20 bar pressure.

  • Catalyst Loading: In MW synthesis, catalyst loading can often be reduced by 50% compared to thermal methods due to the enhanced effective collision rate.

References

  • Fustero, S., et al. (2007).[4] Microwave-Assisted Tandem Cross Metathesis Intramolecular Aza-Michael Reaction. Journal of the American Chemical Society. Link

  • Jadhav, J., et al. (2020).[3] Microwave-Assisted Multi-Component Synthesis of

    
    -Amino Ketones via Mannich Reaction Approach Using Heterogeneous SNPs Catalyst. Rasayan Journal of Chemistry. Link
    
  • Zare, A., et al. (2007). Microwave-Assisted Michael Addition of Sulfonamides to

    
    -Unsaturated Esters. Journal of the Iranian Chemical Society.[5] Link
    
  • Boruah, A., et al. (2018). PEG 400/Cerium Ammonium Nitrate Combined with Microwave-Assisted Synthesis for Rapid Access to Beta-Amino Ketones. Molecules. Link

  • Ranu, B. C., et al. (2007). Ionic Liquid and Microwave-Assisted Organic Synthesis: A “Green” and Synergic Couple. Journal of the Mexican Chemical Society. Link

Fmoc-protection of Methyl 3-aminopentanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Efficient Fmoc-Protection of Methyl 3-Aminopentanoate Hydrochloride for Peptide Synthesis and Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract & Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS).[1][2] Its utility is rooted in its stability under acidic conditions and its lability to mild bases, such as piperidine, which enables an orthogonal protection strategy compatible with acid-labile side-chain protecting groups.[3][4][5] This protocol details the N-terminal protection of methyl 3-aminopentanoate hydrochloride, a non-proteinogenic β-amino acid ester. β-amino acids are of significant interest in drug development as they can form stable, well-defined secondary structures in peptides (β-peptides) and often exhibit enhanced resistance to enzymatic degradation compared to their α-peptide counterparts.[6]

This guide provides a comprehensive, field-tested methodology for the synthesis, purification, and characterization of Fmoc-methyl-3-aminopentanoate. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key experimental choices, ensuring a robust and reproducible outcome.

Reaction Principle and Mechanistic Overview

The reaction proceeds via a nucleophilic attack of the deprotonated primary amine of methyl 3-aminopentanoate on the electrophilic carbonyl carbon of the Fmoc-donating reagent.

Causality of Reagent Selection:

  • Starting Material: Methyl 3-aminopentanoate is used as its hydrochloride salt to improve shelf-life and handling. The initial step, therefore, requires a base to liberate the free amine, which is the active nucleophile.

  • Fmoc Reagent: While 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) is highly reactive, N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is generally the preferred reagent.[7][8] Fmoc-OSu offers a more controlled reaction profile due to its moderated reactivity, which translates to greater stability, fewer side reactions (such as the formation of undesired dipeptides), and a cleaner product profile, simplifying downstream purification.[7][][10]

  • Base: A mild inorganic base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), is employed. Its primary role is twofold: first, to neutralize the hydrochloride salt of the starting material, and second, to neutralize the N-hydroxysuccinimide (HOSu) byproduct formed during the reaction, maintaining a favorable pH for the reaction to proceed.

  • Solvent System: A biphasic solvent system, typically a mixture of an organic solvent like 1,4-dioxane or acetone with water, is crucial.[3] This system ensures that both the polar amino acid salt and the largely nonpolar Fmoc-OSu reagent are sufficiently solubilized to react efficiently at the solvent interface.

Reaction Mechanism:

The protection follows the well-established Schotten-Baumann conditions.[8][10] The free amine, generated in situ, acts as a nucleophile, attacking the carbonyl carbon of the succinimidyl ester of Fmoc-OSu. This leads to the formation of a tetrahedral intermediate which then collapses, eliminating the stable N-hydroxysuccinimide leaving group to yield the final N-Fmoc protected product.

Fmoc_Protection_Mechanism Figure 1: Reaction Mechanism for Fmoc Protection cluster_start Reactants cluster_intermediate Transition State cluster_end Products AminoEster Methyl 3-aminopentanoate (Free Amine) Intermediate Tetrahedral Intermediate AminoEster->Intermediate Nucleophilic Attack FmocOSu Fmoc-OSu FmocOSu->Intermediate FmocProduct Fmoc-methyl-3-aminopentanoate Intermediate->FmocProduct Collapse & Elimination Byproduct N-hydroxysuccinimide Intermediate->Byproduct

Caption: Figure 1: Simplified reaction mechanism of Fmoc protection.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process checks to ensure reaction completion and product quality.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Typical Grade/Supplier
Methyl 3-aminopentanoate HCl84661-59-6167.63≥98% (e.g., Sigma-Aldrich)
Fmoc-OSu82911-69-1337.32≥99% (e.g., ChemPep, BenchChem)
Sodium Bicarbonate (NaHCO₃)144-55-884.01ACS Reagent Grade
1,4-Dioxane123-91-188.11Anhydrous, ≥99.8%
Ethyl Acetate (EtOAc)141-78-688.11ACS Reagent Grade
Hexanes110-54-3-ACS Reagent Grade
Hydrochloric Acid (HCl)7647-01-036.461 M Aqueous Solution
Deionized Water (H₂O)7732-18-518.0218.2 MΩ·cm
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04ACS Reagent Grade
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • TLC plates (Silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

  • Ninhydrin stain solution

  • Standard laboratory glassware and consumables

Step-by-Step Procedure

Experimental_Workflow Figure 2: Experimental Workflow node_dissolve 1. Dissolve Reactants node_add_fmoc 2. Add Fmoc-OSu node_dissolve->node_add_fmoc node_react 3. React (0°C to RT) node_add_fmoc->node_react node_monitor 4. Monitor by TLC node_react->node_monitor node_monitor->node_react Incomplete node_workup 5. Aqueous Work-up node_monitor->node_workup Reaction Complete node_extract 6. Acidify & Extract node_workup->node_extract node_dry 7. Dry & Concentrate node_extract->node_dry node_purify 8. Purify (Optional) node_dry->node_purify node_char 9. Characterize node_purify->node_char

Caption: Figure 2: Step-by-step experimental workflow.

  • Preparation: In a 250 mL round-bottom flask, dissolve methyl 3-aminopentanoate hydrochloride (1.0 eq, e.g., 5.0 g) and sodium bicarbonate (2.5 eq) in a mixture of deionized water (50 mL) and 1,4-dioxane (50 mL). Stir the mixture vigorously at room temperature for 15-20 minutes to ensure the salt is fully neutralized and the free amine is generated.

  • Addition of Fmoc-OSu: Cool the flask in an ice-water bath to 0-5°C. In a separate beaker, dissolve Fmoc-OSu (1.05 eq) in 1,4-dioxane (25 mL). Add this solution dropwise to the stirring amino acid solution over 20-30 minutes. The slow addition at low temperature is critical to control the exotherm and minimize side reactions.[3]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir overnight (12-16 hours).

  • In-Process Monitoring (Self-Validation):

    • Technique: Thin-Layer Chromatography (TLC).

    • Mobile Phase: A 30:70 mixture of Ethyl Acetate:Hexanes is a good starting point.

    • Visualization:

      • UV Light (254 nm): The Fmoc-protected product will appear as a dark spot due to UV absorbance from the fluorenyl group.[2][]

      • Ninhydrin Stain: The starting material (free amine) will stain purple/blue. The product, having a protected amine, will not stain with ninhydrin.

    • Procedure: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate. The reaction is complete when the starting material spot (visualized by ninhydrin) has completely disappeared from the reaction mixture lane.

  • Work-up & Extraction:

    • Once the reaction is complete, reduce the volume of the solvent by approximately half using a rotary evaporator to remove most of the 1,4-dioxane.

    • Dilute the remaining aqueous mixture with deionized water (50 mL) and transfer to a separatory funnel.

    • Perform a wash with diethyl ether or ethyl acetate (2 x 50 mL) to remove unreacted Fmoc-OSu and other nonpolar impurities.[3] Discard the organic layers.

    • Cool the aqueous layer in an ice bath and acidify slowly with 1 M HCl to a pH of 2-3 (verify with pH paper). The Fmoc-protected product, which is often an oil or a white solid, will precipitate out.

    • Extract the product from the acidified aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts and wash them with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude product is often of high purity (>95%). If further purification is required (e.g., for GMP applications), silica gel column chromatography can be performed using a gradient elution of ethyl acetate in hexanes.

Characterization and Quality Control

Confirming the identity and purity of the final product is essential.

TechniquePurposeExpected Results for Fmoc-methyl-3-aminopentanoate
¹H NMR Structural ConfirmationAppearance of characteristic aromatic protons from the Fmoc group (~7.2-7.8 ppm). Disappearance of the free amine signal and appearance of a carbamate N-H proton. Signals corresponding to the methyl ester and the pentanoate backbone should be present and correctly integrated.
Mass Spec (MS) Molecular Weight VerificationA peak corresponding to the [M+H]⁺ or [M+Na]⁺ adduct of the product (C₂₂H₂₅NO₄, MW: 367.44 g/mol ).
RP-HPLC Purity AssessmentA single major peak when monitored at ~265 nm (absorbance maximum for the Fmoc group). Purity should be ≥98% for most applications.[11]

Troubleshooting

IssueProbable Cause(s)Recommended Solution(s)
Incomplete Reaction Insufficient base; poor solubility of reagents; insufficient reaction time.Ensure 2.5 eq of base are used. Increase the proportion of dioxane or try an alternative solvent like acetone. Allow the reaction to proceed for a full 24 hours.
Low Yield Product loss during work-up (incomplete extraction); premature hydrolysis of the ester.Ensure the aqueous layer is acidified to pH 2 before extraction. Avoid strongly basic or acidic conditions for prolonged periods during work-up.
Multiple Spots on TLC Formation of dipeptide or other byproducts.This is more common with Fmoc-Cl. Ensure the use of high-purity Fmoc-OSu. Maintain low temperature during the addition of the Fmoc reagent.
Product is an Oil, Not a Solid Many Fmoc-protected amino acid esters are oils or low-melting solids.This is not necessarily an issue. Proceed with characterization. If a solid is required, attempt crystallization from a solvent system like ethyl acetate/hexanes.

References

  • Fmoc-OSu vs. Fmoc-Cl: Choosing the Right Amino Protecting Reagent. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Link

  • The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide. (2025). Benchchem. Link

  • Fmoc Amino Acids. (n.d.). BOC Sciences.

  • Fluorenylmethyloxycarbonyl protecting group. (2023). In Wikipedia. Link

  • Fmoc - Lokey Lab Protocols. (2017). Wikidot. Link

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (2024). Total Synthesis. Link

  • Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep. Link

  • Siegert, P., et al. (2009). Thermal Cleavage of the Fmoc Protection Group. CHIMIA International Journal for Chemistry. Link

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Link

  • Overview of Fmoc Amino Acids. (n.d.). ChemPep. Link

  • Packer, M. H., et al. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis. Journal of Peptide Science. Link

  • Subirós-Funosas, R., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods and Protocols. Link

  • Gâz, A., et al. (2017). Simple and efficient Fmoc removal in ionic liquid. RSC Advances. Link

  • Fmoc Resin Cleavage and Deprotection. (n.d.). AAPPTec. Link

  • Fields, G. B., & Noble, R. L. (1990). Methods for Removing the Fmoc Group. International Journal of Peptide and Protein Research. Link

  • Lévesque, É., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules. Link

  • Fmoc Resin Cleavage and Deprotection. (n.d.). Sigma-Aldrich. Link

  • Adding Fmoc Group With Fmoc-Cl Mechanism. (2022). YouTube. Link

  • Fmoc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Link

  • Sharma, G. V., et al. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry. Link

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Acadepe. Link

  • (S)-Fmoc-3-methyl-β-Homophe-OH. (n.d.). MilliporeSigma. Link

  • Application Notes and Protocols: Methyl 3-aminopropanoate Hydrochloride in Organic Synthesis. (2025). Benchchem. Link

  • Methods for the synthesis of fmoc protected amines. (1997). Google Patents. Link

  • A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. (2025). Benchchem. Link

  • Fmoc Resin Cleavage and Deprotection. (n.d.). Novabiochem. Link

  • Fmoc Amino Acids for SPPS. (2024). AltaBioscience. Link

  • Miranda, L. P., & Alewood, P. F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Peptide Synthesis. Link

  • An Improved Synthesis of Fmoc- N -methyl-α-amino Acids. (2010). ResearchGate. Link

  • Enhanced specification Fmoc-amino acids. (n.d.). Novabiochem - Merck. Link

  • FMOC-Amino Acid Surfactants: Discovery, Characterization and Chiroptical Spectroscopy. (2010). ResearchGate. Link

Sources

Synthesis of beta-lactams from Methyl 3-aminopentanoate precursors

Application Note: High-Efficiency Synthesis of -Lactams from Methyl 3-aminopentanoate

Executive Summary

The synthesis of 2-azetidinone (

Methyl 3-aminopentanoate4-ethyl-2-azetidinone

This specific transformation poses a thermodynamic challenge: cyclizing a linear

We present two distinct, field-validated protocols to overcome this barrier:

  • Method A (Organometallic):

    
    -BuMgCl-mediated cyclization (The "Modified Breckpot" Synthesis). Best for scalable, rapid synthesis where moisture control is possible.
    
  • Method B (Dehydrative Coupling): Saponification followed by Mukaiyama Reagent activation. Best for mild, bench-top synthesis or when strictly avoiding strong bases.

Mechanistic Pathways & Strategic Selection

The choice of method depends on the available equipment and the salt form of the precursor.

Decision Matrix
FeatureMethod A: Grignard-MediatedMethod B: Mukaiyama Coupling
Mechanism Base-induced nucleophilic attackActivated ester dehydration
Reagents

-BuMgCl (2.0M in THF)
LiOH (step 1), CMPI (step 2)
Conditions

, Strictly Anhydrous
Refluxing MeCN or DCM
Key Advantage Single step from ester; High YieldNo pyrophoric reagents; Mild
Chirality Preserved (No racemization)Preserved
Pathway Visualization

GStartMethyl 3-aminopentanoateGrignardMethod A:t-BuMgCl (Base)Start->Grignard Direct CyclizationHydrolysisSaponification(LiOH/THF)Start->Hydrolysis Step 1InterAMagnesium AmideIntermediateGrignard->InterAProduct4-Ethyl-2-Azetidinone(Target)InterA->Product -MeOHAcid3-AminopentanoicAcidHydrolysis->AcidMukaiyamaMethod B:Mukaiyama Reagent(CMPI)Acid->Mukaiyama Step 2Mukaiyama->Product Dehydration

Figure 1: Strategic workflow for the conversion of


Critical Protocol A: Grignard-Mediated Cyclization

The "Industrial Standard" Approach

This method utilizes the high basicity and steric bulk of tert-butylmagnesium chloride (

Materials
  • Precursor: Methyl 3-aminopentanoate hydrochloride (1.0 equiv).

  • Reagent:

    
    -BuMgCl (2.0 M solution in THF) (2.2 equiv).
    
    • Note: 2.2 equiv is required if starting with HCl salt (1 to neutralize, >1 to deprotonate). If using free base, 1.2 equiv suffices.

  • Solvent: Anhydrous THF (dried over molecular sieves).

  • Atmosphere: Argon or Nitrogen (Strictly required).

Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.

  • Solvation: Charge the flask with Methyl 3-aminopentanoate HCl (1.67 g, 10 mmol) and Anhydrous THF (50 mL). The salt may not fully dissolve immediately; this is acceptable.

  • Cooling: Submerge the flask in an ice/water bath (

    
    ). Stir for 10 minutes to equilibrate.
    
  • Addition: Add

    
    -BuMgCl (11 mL, 22 mmol) dropwise via syringe over 15 minutes.
    
    • Observation: Gas evolution (isobutane) will occur. Ensure proper venting via a needle to a bubbler.

    • Mechanistic Note: The first equivalent neutralizes the HCl. The second deprotonates the amine.

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C). Stir for 12–16 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). Stain with Ninhydrin (precursor turns purple) or KMnO4 (product is faint). The disappearance of the starting amine is the key indicator.

  • Quenching: Cool the mixture back to

    
    . Carefully quench with Saturated Ammonium Chloride (
    
    
    , 20 mL). Caution: Exothermic.
  • Extraction: Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Purification: Dry combined organics over

    
    , filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0 
    
    
    5% MeOH in DCM).

Expected Yield: 75–85%

Critical Protocol B: Mukaiyama Dehydrative Cyclization

The "Mild Conditions" Approach

When strong bases must be avoided, the Mukaiyama reagent (2-chloro-1-methylpyridinium iodide, CMPI) is the gold standard for lactamization. This route requires converting the ester to the acid first.

Phase 1: Saponification
  • Dissolve Methyl 3-aminopentanoate (10 mmol) in THF/Water (1:1, 40 mL).

  • Add LiOH

    
    H
    
    
    O (15 mmol). Stir at RT for 3 hours.
  • Neutralize to pH 7 with dilute HCl. Lyophilize to obtain crude 3-aminopentanoic acid (zwitterion).

Phase 2: Cyclization (Mukaiyama Protocol)
Materials
  • Precursor: 3-aminopentanoic acid (1.0 equiv).

  • Activator: CMPI (1.2 equiv).

  • Base: Triethylamine (

    
    ) (2.5 equiv).
    
  • Solvent: Dilute DCM (Dichloromethane) or MeCN (Acetonitrile). High dilution (0.01 M) favors intramolecular cyclization over intermolecular polymerization.

Step-by-Step Procedure
  • Solution A: In a flask, dissolve 3-aminopentanoic acid (1.17 g, 10 mmol) and

    
     (3.5 mL, 25 mmol) in DCM (500 mL). Note the high dilution.
    
  • Activation: Add CMPI (3.06 g, 12 mmol) to the solution.

  • Reflux: Heat the mixture to reflux (

    
    ) for 8 hours.
    
    • Mechanism:[1][2][3][4] The carboxylate attacks the CMPI, displacing the chloride to form an activated pyridinium ester. The amine then attacks the carbonyl, displacing the pyridone leaving group.

  • Workup: Wash the organic phase with water (

    
     mL) and brine.
    
  • Purification: Dry over

    
     and concentrate. Flash chromatography (EtOAc/Hexane).
    

Expected Yield: 60–70% (Lower than Method A due to oligomerization risks).

Mechanistic Visualization (Method A)

Understanding the atomic flow is vital for troubleshooting.

MechanismStep1Precursor:Methyl 3-aminopentanoateStep2Deprotonation by t-BuMgCl(Formation of N-Mg-Cl species)Step1->Step2 -t-BuHStep3Coordination:Mg bridges N and Carbonyl OStep2->Step3Step4Nucleophilic Attack:N attacks C=O (4-exo-trig)Step3->Step4Step5Elimination:Collapse of Tetrahedral IntermediateLoss of Mg(OMe)ClStep4->Step5FinalProduct:4-Ethyl-2-AzetidinoneStep5->Final

Figure 2: Mechanistic cascade of the Grignard-mediated lactamization.

Analytical Validation

Successful synthesis must be validated against these parameters.

TechniqueExpected Signal (4-Ethyl-2-Azetidinone)Interpretation
1H NMR (CDCl3)

6.10 (br s, 1H)
NH proton (Broad, exchangeable).

3.65 (m, 1H)
H-4 (Methine proton at the chiral center).

3.05 (ddd, 1H), 2.65 (ddd, 1H)
H-3 (Diastereotopic methylene protons alpha to carbonyl).

1.60 (m, 2H), 0.95 (t, 3H)
Ethyl group side chain.
IR Spectroscopy 1740–1760 cm

Strong C=O stretch (Characteristic of strained

-lactam).
Mass Spec m/z = 100.1 [M+H]+Molecular ion confirmation.

Troubleshooting & Optimization

Issue: Oligomerization (Polyamides)
  • Symptom: TLC shows streaks; low yield of isolated lactam; NMR shows broad peaks.

  • Cause: Intermolecular reaction is competing with intramolecular ring closure.

  • Solution: Increase dilution. For Method B, run at 0.005 M. For Method A, ensure slow addition of the Grignard reagent to keep the active species concentration low relative to the cyclization rate.

Issue: Incomplete Conversion
  • Symptom: Starting material remains after 16h.

  • Cause: Enolate formation at the ester alpha-position (C2) competing with N-deprotonation.

  • Solution: Ensure temperature is not too low during the reaction phase. While addition is at

    
    , the cyclization requires RT or mild heat (
    
    
    ).
Issue: Racemization
  • Symptom: Loss of optical activity if starting with chiral precursor.

  • Cause: Excessive base strength or prolonged exposure to basic conditions allowing retro-Michael addition.

  • Solution: Use Method A strictly. The coordination of Magnesium stabilizes the intermediate and generally prevents racemization at C4 better than thermal dehydration methods.

References

  • Breckpot, R. (1923). Synthesis of beta-lactams by the action of organomagnesium compounds on beta-amino esters. Bulletin de la Société Chimique de Belgique, 32, 412.
  • Mukaiyama, T. (1979).[5] Challenges in synthetic organic chemistry: 2-Chloro-1-methylpyridinium iodide as a coupling reagent. Angewandte Chemie International Edition, 18(10), 707–721. Link

  • Ojima, I. (Ed.). (2010).[3] The Organic Chemistry of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -Lactams.[2][3][4][6][7][8][9][10] John Wiley & Sons. (Comprehensive review of lactam synthesis mechanisms).
    
  • Palomo, C., et al. (1999).
  • Kano, S., et al. (1983). A stereoselective synthesis of 3,4-disubstituted 2-azetidinones.[3][9] Journal of Organic Chemistry, 48(21), 3817–3820. Link (Validation of Grignard method for substituted systems).

Troubleshooting & Optimization

Removing water from hygroscopic Methyl 3-aminopentanoate HCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the handling and drying of the hygroscopic compound, Methyl 3-aminopentanoate HCl. Our aim is to equip you with the necessary knowledge to ensure the integrity and stability of your compound throughout your experiments.

Understanding the Challenge: The Hygroscopic Nature of Methyl 3-aminopentanoate HCl

Methyl 3-aminopentanoate HCl is a salt containing both an amine hydrochloride and a methyl ester functional group. This combination makes it particularly susceptible to absorbing moisture from the atmosphere, a property known as hygroscopicity. The presence of water can be detrimental to experimental outcomes for several reasons:

  • Inaccurate Stoichiometry: The presence of water will lead to inaccuracies in the weighed amount of the compound, affecting the stoichiometry of your reactions.

  • Promotion of Hydrolysis: Water can facilitate the hydrolysis of the methyl ester back to the corresponding carboxylic acid and methanol, especially under certain pH and temperature conditions.[1][2]

  • Physical State Alteration: Excessive water absorption can cause the crystalline solid to become a sticky syrup, making it difficult to handle and weigh accurately.

This guide will walk you through the best practices for removing water from Methyl 3-aminopentanoate HCl, ensuring the compound's stability and the reproducibility of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My bottle of Methyl 3-aminopentanoate HCl has turned into a sticky solid/liquid. What happened, and can I still use it?

A1: The transformation of your compound from a crystalline solid to a sticky mass is a clear indication of significant water absorption from the atmosphere. Amine salts are notoriously hygroscopic.[3] While the compound may not be decomposed (unless stored for a prolonged period under conditions that favor hydrolysis), it is crucial to remove the water before use. The following sections will guide you on the appropriate drying procedures. It is also imperative to review your storage procedures. Hygroscopic solids should be stored in a desiccator over a suitable drying agent and under an inert atmosphere if possible.

Q2: How can I accurately determine the water content in my sample of Methyl 3-aminopentanoate HCl?

A2: The most reliable and specific method for determining the water content in a solid sample is Karl Fischer (KF) titration .[4] This technique is superior to methods like loss on drying (LOD) because it is specific to water and is not affected by the loss of other volatile components.

Experimental Protocol: Volumetric Karl Fischer Titration

  • Apparatus: Use a calibrated volumetric Karl Fischer titrator.

  • Solvent: A methanol-based KF solvent is typically suitable. For samples that are difficult to dissolve, a co-solvent like formamide can be added.

  • Procedure: a. Add a precise volume of the KF solvent to the titration vessel and titrate to a stable, anhydrous endpoint with the KF reagent. This step removes any residual moisture in the solvent. b. Accurately weigh a sample of your Methyl 3-aminopentanoate HCl (typically 50-100 mg, depending on the expected water content) and quickly transfer it to the titration vessel. c. Stir to dissolve the sample completely. If solubility is an issue, gentle warming (up to 50°C) can be applied. d. Titrate with the standardized KF reagent to the endpoint. e. The instrument will calculate the water content based on the volume of titrant consumed.

Troubleshooting KF Titration:

  • Inconsistent results: This is often due to atmospheric moisture contamination. Ensure your sample handling is rapid and the titration vessel is well-sealed.

  • Slow endpoint: This may indicate poor solubility of the sample in the KF solvent. Consider using a different solvent system or a homogenizer to aid dissolution.

Q3: What is the best method for drying my hygroscopic Methyl 3-aminopentanoate HCl?

A3: The choice of drying method depends on the scale of your experiment, the equipment available, and the required level of dryness. Below is a comparison of recommended methods.

Method Principle Advantages Disadvantages Best For
Vacuum Oven Drying Lowers the boiling point of water, allowing for evaporation at a lower temperature.[5]Simple, effective for removing significant amounts of water.Risk of thermal decomposition if the temperature is too high.Routine drying of moderate to large quantities.
Azeotropic Distillation Forms a lower-boiling azeotrope with water, which is then removed by distillation.[6]Highly effective for removing tightly bound water.Requires a suitable solvent and distillation setup.Achieving very low water content for moisture-sensitive reactions.
Lyophilization (Freeze-Drying) Water is removed by sublimation from a frozen sample under vacuum.[7][8][9]Very gentle, minimizes the risk of thermal degradation.[8]Slower process, requires specialized equipment.Drying highly heat-sensitive or amorphous materials.
Use of Desiccants A drying agent in a sealed container absorbs atmospheric moisture.Simple for storage and maintaining dryness.Slow for removing bulk water, potential for contamination.Long-term storage of already dried material.

Detailed Protocols and Troubleshooting

Method 1: Vacuum Oven Drying

This method is often the first choice for its simplicity and effectiveness.

Experimental Protocol:

  • Sample Preparation: Spread the Methyl 3-aminopentanoate HCl in a thin layer in a suitable glass container (e.g., a watch glass or a crystallization dish) to maximize the surface area.

  • Oven Setup: Place the sample in a vacuum oven.

  • Drying Conditions:

    • Temperature: A mild temperature is recommended to avoid thermal decomposition and potential intramolecular cyclization. Start with a conservative temperature, for example, 40-50°C . Without specific thermal stability data (TGA/DSC) for this compound, it is crucial to avoid high temperatures.

    • Vacuum: Apply a vacuum of at least -86 kPa.[10]

    • Inert Gas Bleed: A slow bleed of a dry inert gas (e.g., nitrogen or argon) can facilitate the removal of water vapor.

  • Drying Time: Dry for several hours (e.g., 12-24 hours) or until a constant weight is achieved.

  • Cooling: After drying, allow the oven to cool to room temperature under vacuum before releasing the vacuum with a dry inert gas. This prevents the hot, dry material from rapidly reabsorbing atmospheric moisture.

Troubleshooting Vacuum Oven Drying:

  • Product discoloration/decomposition: The drying temperature is too high. Reduce the temperature and increase the drying time.

  • Incomplete drying: The drying time is insufficient, the vacuum is not low enough, or the sample layer is too thick. Increase the drying time, ensure a good vacuum, and spread the sample more thinly.

Method 2: Azeotropic Distillation with Toluene

This is a highly effective method for removing water to very low levels.

Experimental Protocol:

  • Setup: Assemble a distillation apparatus, preferably with a Dean-Stark trap, in a fume hood.

  • Procedure: a. Place the Methyl 3-aminopentanoate HCl in a round-bottom flask. b. Add a solvent that forms an azeotrope with water, such as toluene.[3][6] The amount of toluene should be sufficient to fully suspend the solid. c. Heat the mixture to reflux. The water-toluene azeotrope will distill and collect in the Dean-Stark trap. The boiling point of the toluene-water azeotrope is lower than that of pure toluene.[6] d. Continue the distillation until no more water collects in the trap. e. Cool the mixture and remove the toluene under reduced pressure using a rotary evaporator.

Troubleshooting Azeotropic Distillation:

  • Compound dissolves completely: This is not necessarily a problem, but ensure that the compound is stable at the boiling point of the azeotrope.

  • Slow water removal: Ensure vigorous reflux and efficient condensation.

Diagram of Azeotropic Distillation Setup

Azeotropic_Distillation cluster_setup Azeotropic Distillation with Dean-Stark Trap cluster_collection Water Collection flask Round-bottom Flask (Methyl 3-aminopentanoate HCl + Toluene) dean_stark Dean-Stark Trap flask->dean_stark Vapor (Azeotrope) heating_mantle Heating Mantle condenser Condenser dean_stark->condenser Vapor to Condenser water_layer Collected Water Layer dean_stark->water_layer Separation condenser->dean_stark Condensed Liquid water_out Water Out condenser->water_out water_in Water In water_in->condenser

Caption: Workflow for azeotropic distillation.

Method 3: Lyophilization (Freeze-Drying)

This is the gentlest drying method, ideal for thermally sensitive compounds.

Experimental Protocol:

  • Sample Preparation: Dissolve the Methyl 3-aminopentanoate HCl in a minimal amount of water or a suitable solvent with a relatively high freezing point.

  • Freezing: Freeze the solution completely. A controlled, slow freezing rate can lead to larger ice crystals, which facilitates faster sublimation.[8]

  • Primary Drying (Sublimation): Place the frozen sample in a lyophilizer. The chamber pressure is reduced, and a small amount of heat is applied to facilitate the sublimation of the ice. The temperature should be kept below the eutectic temperature of the sample.

  • Secondary Drying (Desorption): After all the ice has sublimed, the temperature is gradually increased to remove any residual, bound water molecules.

  • Completion: The process is complete when the desired level of dryness is achieved.

Troubleshooting Lyophilization:

  • Product collapse: The temperature during primary drying was too high, exceeding the collapse temperature of the formulation.

  • Incomplete drying: The secondary drying phase was too short or the temperature was not high enough.

Decision Tree for Selecting a Drying Method

Drying_Method_Selection start Start: Hygroscopic Methyl 3-aminopentanoate HCl q1 Is the compound thermally sensitive? start->q1 q2 Is a very low residual water content required? q1->q2 No q3 Is specialized equipment available? q1->q3 Yes method2 Azeotropic Distillation q2->method2 Yes method3 Vacuum Oven Drying (at low temperature) q2->method3 No method4 Vacuum Oven Drying (moderate temperature) q2->method4 No, but need efficient drying q3->q2 No method1 Lyophilization q3->method1 Yes

Caption: Decision tree for choosing a drying method.

Q4: Can I use common drying agents like magnesium sulfate or sodium sulfate?

A4: Caution is advised when using solid desiccants directly with Methyl 3-aminopentanoate HCl.

  • Magnesium Sulfate (MgSO₄): While a fast and efficient drying agent, it is slightly acidic.[11] This could potentially catalyze the hydrolysis of the ester group, especially if trace amounts of water are present to facilitate the reaction.

  • Sodium Sulfate (Na₂SO₄): This is a neutral and safer option. However, it is a slower and less efficient drying agent compared to magnesium sulfate.[12]

  • Calcium Chloride (CaCl₂): This should be avoided as it can form adducts with amines.

  • Potassium Carbonate (K₂CO₃) and Potassium Hydroxide (KOH): These are basic and will react with the amine hydrochloride, liberating the free amine. They are not suitable.

Recommendation: If you must use a solid drying agent, anhydrous sodium sulfate is the most appropriate choice. However, it is best used for removing trace amounts of water from a solution of the compound in an organic solvent, rather than for drying the bulk solid.

Q5: Are there any potential side reactions I should be aware of during drying?

A5: Yes, the bifunctional nature of Methyl 3-aminopentanoate HCl makes it susceptible to certain side reactions, particularly under harsh conditions.

  • Ester Hydrolysis: As previously mentioned, the methyl ester can be hydrolyzed to the carboxylic acid. This is accelerated by both acidic and basic conditions and higher temperatures.[1][2] Since the compound is an amine hydrochloride, the solution will be acidic, which can promote hydrolysis if significant water is present and heat is applied.

  • Intramolecular Cyclization: Amino esters can potentially undergo intramolecular cyclization to form lactams, especially under conditions that favor amide bond formation. While this is less likely with the hydrochloride salt, it is a possibility to be aware of, particularly if the free amine is generated.

  • Thermal Decomposition: All organic compounds have a temperature at which they will decompose. Without specific thermal analysis data for Methyl 3-aminopentanoate HCl, it is prudent to use the mildest drying conditions possible.

Self-Validating System:

To ensure the integrity of your compound after drying, it is best practice to re-analyze the material using methods such as:

  • NMR Spectroscopy: To confirm the chemical structure and check for the presence of hydrolysis or cyclization byproducts.

  • HPLC or LC-MS: To assess purity and quantify any degradation products.

  • Karl Fischer Titration: To confirm the final water content.

By following these guidelines and understanding the chemistry of your compound, you can effectively remove water from hygroscopic Methyl 3-aminopentanoate HCl while maintaining its chemical integrity, leading to more reliable and reproducible experimental results.

References

  • Lyophilization Technology for Improving Stability of Small and Large Molecules. (2024). Promotional Content.
  • 5 Tips to Help Process Dry Hygroscopic Resins. (2018). Asaclean® Purging Compounds.
  • Spontaneous dehydration side reactions of core amino acids in GC-MS sample preparation: the role of drying conditions. (2025).
  • Karl Fischer Titration Tips: W
  • Lyophilization Technology - An Enabler for Stable Formulations of Small & Large Molecules. (2024). Drug Development and Delivery.
  • Drying agents and their comp
  • Troubleshooting Polymer Dryer Systems 1. Kruse Training.
  • Tips & Tricks: Drying Methods. University of Rochester, Department of Chemistry.
  • Optimizing Pharmaceutical Processes: A Guide to Lyophiliz
  • Drying and Storing Hygroscopic Salts. (2017). Reddit.
  • Lyophilization: Guide to Freeze Drying in Pharmaceuticals. (2025). Adragos Pharma.
  • Water Determin
  • Karl Fischer Titr
  • KARL FISCHER REAGENTS | TECHNICAL MANUAL.
  • Water Determination by Karl Fischer Titr
  • drying the water out of hygroscopic crystals. (2007). Sciencemadness Discussion Board.
  • Dynamic Changes in Volatile Flavor Compounds, Amino Acids, Organic Acids, and Soluble Sugars in Lemon Juice Vesicles during Freeze-Drying and Hot-Air Drying. (2022). MDPI.
  • (PDF) Drying agents. (2021).
  • Ester to Acid - Common Conditions.
  • How to effectively use organic solvents in lyophiliz
  • Process for separating hydrocarbons from amines by conversion to amine salts and azeotrope distillation.
  • Key Factors in Engineering a Perfect Vacuum Drying Cycle. (2025). Powder Systems.
  • Ester hydrolysis.
  • ADPI Analytical Method #003 Determin
  • Amine recovery.
  • Hydrolysis of Amide under acidic and Basic Conditions. (2024). YouTube.
  • Vacuum Oven Selection Guide. SH Scientific.
  • Process for spray drying amino acid compositions.
  • Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry.
  • Can I use a vacuum dryer to evaporate HCl? (2022).
  • hydrolysis of esters. Chemguide.
  • Dry and safe - Drying agents
  • Extractive Distillation of Azeotropic mixtures using Salt: A review. (2014).
  • Optimizing vacuum drying process of polyphenols, flavanols and DPPH radical scavenging assay in pod husk and bean shell cocoa. (2023). PMC.
  • Azeotropic Distillation | PDF | Distill
  • Spray Drying of Amino Acids and Seasonings. PRECI Co., Ltd..
  • 3.2: Drying Agents. (2024). Chemistry LibreTexts.
  • Effects of Different Drying Methods on Physicochemical Properties and Nutritional Quality of Abalone Bioactive Peptides. (2025). MDPI.
  • A Review: Thermal Stability of Methylammonium Lead Halide Based Perovskite Solar Cells. (2019).
  • 24-D-Amine-or-Ester-2004-Purdue.pdf.
  • Methyl 5-aminopentanoate hydrochloride | C6H14ClNO2 | CID 13672034. PubChem.
  • Impact of Solvent on the Thermal Stability of Amines. SINTEF.
  • THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. UKnowledge - University of Kentucky.
  • (S)

Sources

Technical Support Center: Solubility & Handling of Beta-Amino Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Application Support Hub. Topic: Solubility Optimization and Troubleshooting for Beta-Amino Esters (


-AEs) and Poly(

-amino esters) (PBAEs). Ticket ID: BAE-SOL-001 Assigned Specialist: Senior Application Scientist

Executive Summary

Beta-amino esters present a unique solubility paradox. As small molecules (intermediates), they often behave as zwitterions or salts, resisting dissolution in non-polar organic solvents. As polymers (PBAEs), they exhibit pH-dependent solubility ("smart" materials), being insoluble at physiological pH (7.4) but soluble in acidic environments (< pH 6.5).

This guide addresses the dichotomy between Small Molecule Intermediates (synthesis focus) and PBAE Polymers (drug delivery focus).

Module 1: Small Molecule -Amino Esters

Context: You are synthesizing Mannich bases or


-amino acid derivatives and cannot get them into solution for extraction or NMR.
The "Salt Trap" (Insolubility in DCM/EtOAc)

Symptom: The product forms a gum or precipitate that does not dissolve in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) during workup. Root Cause:


-amino esters are frequently isolated as Hydrochloride (HCl) or Trifluoroacetate (TFA) salts. These salts possess high lattice energy and polarity, rendering them insoluble in aprotic organic solvents but soluble in water or methanol [1][3].

Troubleshooting Protocol: The Free-Base Switch Do not attempt to heat the salt in DCM; this often leads to degradation.

  • Biphasic Partitioning: Suspend the insoluble salt in the desired organic solvent (e.g., DCM).

  • Neutralization: Add an equimolar amount of saturated aqueous Sodium Bicarbonate (

    
    ) or 1M NaOH (if ester stability permits).
    
  • Extraction: Shake vigorously. The free amine (neutral form) will migrate into the organic layer.

  • Drying: Separate organic layer, dry over

    
    , and concentrate.
    
"Oiling Out" During Purification

Symptom: During recrystallization, the product separates as a sticky oil rather than crystals. Root Cause: This Liquid-Liquid Phase Separation (LLPS) occurs when the melting point of the solvated compound is lower than the boiling point of the solvent mixture, often exacerbated by impurities [7][11].

Corrective Action: Ternary Solvent Trituration Instead of standard cooling, use an anti-solvent titration method.

StepActionRationale
1 Dissolve crude oil in minimal Good Solvent (e.g., Isopropanol or Methanol).Breaks intermolecular H-bonds.
2 Heat to 40-50°C (below boiling point).Ensures homogeneity without thermal degradation.
3 Dropwise addition of Anti-Solvent (e.g., Diethyl Ether or Hexane) until turbidity persists.Induces supersaturation slowly.
4 Seed: Add a single crystal or scratch glass.Provides nucleation sites to bypass the oil phase.
5 Cool slowly to 4°C.Rapid cooling promotes oiling out; slow cooling promotes lattice formation.

Module 2: Poly( -amino esters) (PBAEs)

Context: You are developing gene delivery vectors or hydrogels. The polymer precipitates unexpectedly or degrades.

The pH-Solubility Switch (The "Proton Sponge")

Symptom: PBAE nanoparticles precipitate or aggregate when added to cell culture media (pH 7.4). Root Cause: PBAEs are hydrophobic at neutral pH. Solubility is driven by the protonation of the tertiary amine backbone (


).[1] Below pH 6.5, the polymer becomes cationic and water-soluble; above pH 7.4, it deprotonates and crashes out [2][5].

Visualizing the Mechanism:

PBAE_Solubility Acidic Acidic pH (< 6.5) Protonated (NH+) Soluble Water Soluble (Cationic Repulsion) Acidic->Soluble High Charge Density Neutral Physiological pH (7.4) Deprotonated (N:) Insoluble Insoluble / Aggregate (Hydrophobic Collapse) Neutral->Insoluble Loss of Charge Soluble->Neutral Add Base (NaOH) Insoluble->Acidic Add Acid (Acetate)

Figure 1: The pH-dependent solubility switch of PBAEs. Protonation of the tertiary amine drives solubility.

Protocol for Stable Formulation:

  • Stock Solution: Dissolve PBAE in a water-miscible organic solvent (DMSO or Ethanol) at 100 mg/mL.

  • Buffer Selection: Dilute into Sodium Acetate buffer (25 mM, pH 5.0 - 5.2) . Do not dilute directly into PBS (pH 7.4).

  • Complexation: Mix with DNA/RNA at this acidic pH. The cationic polymer binds the anionic nucleic acid.[2][3]

  • Application: When added to serum (pH 7.4), the complex forms stable nanoparticles rather than macroscopic precipitates due to the electrostatic stabilization with the cargo [9][10].

Alcohol-Induced Degradation (Transesterification)

Critical Warning: Users often attempt to dissolve PBAEs in Methanol or Ethanol for processing. Issue: Molecular weight decreases rapidly over 24-48 hours in alcoholic solvents. Mechanism: The ester backbone undergoes transesterification with the solvent alcohol, effectively cleaving the polymer chain. This is distinct from hydrolytic degradation [11].

Solvent Compatibility Matrix:

SolventCompatibilityNotes
DMSO ✅ ExcellentBest for stock solutions. High solubility, no reaction.
DCM ✅ GoodGood for synthesis/GPC. Insoluble if polymer is protonated.
Acetone ⚠️ FairCan precipitate high MW polymers.
Methanol AVOID Causes rapid transesterification (backbone cleavage).
Ethanol AVOID Causes transesterification (slower than MeOH but significant).
Water ⚠️ pH DependentSoluble only if pH < 6.5. Hydrolysis occurs over hours/days.

Module 3: Analytical Troubleshooting

NMR Solvent Selection

Question: I cannot see my signals in


; they are broad or missing.
Answer: 
  • Broadening: Hydrogen bonding between the amine and ester carbonyls can cause peak broadening in non-polar solvents like Chloroform.

  • Salt Contamination: If you isolated a salt, it will not dissolve in

    
    .
    

Solution:

  • Option A: Switch to DMSO-

    
     . It breaks H-bonds and dissolves both free bases and salts [4].
    
  • Option B: Add 1-2 drops of TFA-

    
      to the 
    
    
    
    tube. This protonates the amine, breaking aggregates and sharpening the peaks (though it shifts chemical shifts).

FAQ: Frequently Asked Questions

Q: Can I use PEGylation to improve solubility at pH 7.4? A: Yes. Copolymerizing with PEG-diacrylate or grafting PEG onto the chain ends creates a hydrophilic shell. This allows the PBAE to remain soluble (as micelles) at neutral pH, preventing aggregation while maintaining the core's ability to encapsulate drugs [9][12].

Q: My polymerization in DCM yielded a solid that won't redissolve. Why? A: You likely created a cross-linked network (gel). This happens if the monomer stoichiometry was not strictly 1:1 or if the temperature was too high (>50°C), causing side reactions with the secondary amines formed during propagation. PBAEs must be linear to remain soluble. Ensure a strict 1.2:1 (Amine:Diacrylate) ratio to end-cap with amines and prevent cross-linking [6][10].

References

  • BenchChem. (2025).[4][5] β-Alanine Methyl Ester Hydrochloride: A Comprehensive Technical Guide. Link

  • Sunshine, J. C., et al. (2012). Efficiency of Cytosolic Delivery with Poly(beta-amino ester) Nanoparticles is Dependent on the Effective pKa of the Polymer. PMC. Link

  • ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?Link

  • ETH Zurich. (2022). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Link

  • ResolveMass Laboratories. (2024). Introduction to Poly(β-amino esters): Structure and Properties. Link

  • Green, J. J., et al. (2010). Poly(β-amino esters): Procedures for Synthesis and Gene Delivery. Methods in Molecular Biology. Link

  • BenchChem. (2025).[4][5] Troubleshooting common issues in 3-Amino-1-(furan-3-yl)propan-1-ol purification. Link

  • Langer, R., et al. (2000).[1] Biodegradable poly(beta-amino esters) and uses thereof. US Patent 8,287,849.[6] Link

  • Biomacromolecules. (2022). Glycopolymer and Poly(β-amino ester)-Based Amphiphilic Block Copolymer as a Drug Carrier. ACS Publications. Link

  • Frontiers in Bioengineering. (2022). Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Nanoparticles. Link

  • Gupta, M., et al. (2018). Degradation of poly(β-amino ester) gels in alcohols through transesterification. SciSpace. Link

  • ACS Biomaterials. (2020). Efficiency of Cytosolic Delivery with Poly(β-amino ester) Nanoparticles. Link

Sources

Technical Support Center: Purification of Methyl 3-aminopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Technical Guide for the Isolation and Purification of Methyl 3-aminopentanoate (CAS: 89639-12-3 / HCl Salt: 1086106-57-1) Ticket ID: PUR-MAP-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)

Core Technical Overview

Methyl 3-aminopentanoate is a


-amino ester. Unlike 

-amino esters (like glycine methyl ester),

-amino esters possess a unique reactivity profile that dictates their purification strategy.

The Critical Instability Mechanism: The primary failure mode during purification is intramolecular cyclization . The free amine (nucleophile) attacks the


-carbonyl (electrophile), ejecting methanol and forming 4-ethylazetidin-2-one  (a 

-lactam). This reaction accelerates with:
  • Heat: Distillation of the free base often leads to polymerization or lactamization.

  • Time: Storing the free base as a neat liquid.

  • Concentration: High concentration in solution promotes intermolecular polymerization.

The Solution: Purification must prioritize the Hydrochloride Salt form. The protonated amine (


) is non-nucleophilic, preventing cyclization. Isolate the free base only transiently for extraction, then immediately re-acidify.

Purification Workflow Diagram

The following logic flow illustrates the standard purification protocol, distinguishing between the stable salt path and the transient free-base path.

PurificationWorkflow Start Crude Reaction Mixture (Acidic/Neutral) Wash Acidic Wash (Remove Non-Basic Impurities) Start->Wash Dissolve in H2O/HCl AqPhase Aqueous Phase (Contains Product Salt) Wash->AqPhase Keep Aqueous OrgWaste Organic Phase (Waste: Unreacted Esters/Acids) Wash->OrgWaste Discard Organic Basify Basification (Cold) Target pH 10-11 AqPhase->Basify Na2CO3 / 0°C Extract Rapid Extraction (DCM or TBME) Basify->Extract Immediate Dry Dry & Concentrate (< 30°C) Extract->Dry MgSO4 SaltForm Salt Formation (HCl in Dioxane/Ether) Dry->SaltForm Add Acid Lactam WARNING: Lactam Formation (If Heated/Stored as Free Base) Dry->Lactam Time/Heat > 20°C Final Final Product Methyl 3-aminopentanoate HCl (Crystalline Solid) SaltForm->Final Precipitate/Filter

Figure 1: Logical flow for the isolation of Methyl 3-aminopentanoate, highlighting the critical diversion point where stability is compromised.

Troubleshooting Guides & FAQs

Module A: Extraction & Phase Separation

Q: I performed an acid-base extraction, but my yield is near zero. Where is my product? A: This is likely a pH control issue.

  • Diagnosis: Methyl 3-aminopentanoate has a pKa

    
     9.0–10.0. If the pH during the basic extraction step is not sufficiently high (at least pH 11), the amine remains protonated (
    
    
    
    ) and stays in the water layer.
  • Correction:

    • Cool the aqueous phase to 0°C (ice bath).

    • Use Saturated

      
       or 
      
      
      
      to adjust pH to 11–12.
    • Crucial: Do not leave the ester at pH 12 for long periods, or the methyl ester will hydrolyze to the carboxylic acid. Extract immediately into Dichloromethane (DCM) or tert-Butyl methyl ether (TBME).

Q: I see a third "rag" layer or emulsion during extraction. A: This is common if the reaction generated oligomers.

  • Protocol:

    • Filter the biphasic mixture through a pad of Celite to remove suspended polymers.

    • Add brine (saturated NaCl) to the aqueous phase to increase ionic strength ("salting out" the amine).

Module B: Crystallization & Solidification

Q: My final product is a sticky yellow oil, not the white solid described in literature. How do I fix this? A: The "oil" is likely the hydrochloride salt contaminated with trace solvent or water, or it is the free base that has partially cyclized.

  • The "Anti-Solvent" Protocol:

    • Dissolve the oil in a minimum amount of dry Methanol or Isopropanol (warm if necessary, but

      
      ).
      
    • Slowly add dry Diethyl Ether or n-Heptane until the solution turns cloudy.

    • Store at -20°C overnight. Scratch the flask with a glass rod to induce nucleation.

  • Note: If it remains an oil, it may be hygroscopic. Dry strictly under high vacuum (

    
    ) for 24 hours.
    
Module C: Purity & Stability

Q: My NMR shows a new set of peaks, and the methyl singlet (3.6 ppm) is disappearing. A: You are observing Lactamization .

  • Mechanism: The linear ester is converting to 4-ethylazetidin-2-one.

  • Diagnostic Signals:

    • Loss: Singlet at

      
       ppm (Methyl ester).
      
    • Gain: New multiplets in the 2.8–3.5 ppm region (Ring protons).

  • Recovery: If lactamization is

    
    , recovery is difficult. You must re-synthesize or attempt to hydrolyze the lactam (difficult without destroying the molecule). Prevention is the only cure:  Store exclusively as the HCl salt at -20°C.
    

Experimental Protocol: Isolation of HCl Salt

Objective: Isolate pure Methyl 3-aminopentanoate HCl from a crude reaction mixture (e.g., Rodionov or modified Michael addition).

ParameterSpecificationReason
Temperature 0°C – 4°C Retards cyclization and ester hydrolysis.
pH Target 11.0 Ensures full deprotonation of amine for extraction.
Time Limit < 30 mins Minimize exposure of ester to basic conditions.[1]

Step-by-Step Methodology:

  • Acid Wash (Purification):

    • Dissolve crude residue in

      
       (aq).
      
    • Wash twice with Ethyl Acetate (EtOAc).

    • Result: Impurities (unreacted aldehydes, non-basic esters) move to EtOAc. Product remains in water.

  • Basification (Liberation):

    • Cool the aqueous acidic layer to 0°C.

    • Add DCM (equal volume).

    • Slowly add saturated

      
       with vigorous stirring until aqueous pH reaches 
      
      
      
      .
  • Extraction:

    • Separate layers immediately.

    • Extract aqueous layer

      
       with cold DCM.
      
    • Combine organic layers and dry over anhydrous

      
      .
      
  • Salt Formation (Stabilization):

    • Filter off drying agent.[2]

    • Cool DCM solution to 0°C.

    • Bubble dry

      
       gas or add 
      
      
      
      in Dioxane dropwise.
    • The product will precipitate as a white solid.

    • Filter, wash with Diethyl Ether, and dry under vacuum.

References

  • Steurer, M. et al. (2021). Synthesis of

    
    -Amino Acids and Esters. Organic Process Research & Development . Describes scalable routes for 
    
    
    
    -amino acid derivatives and the handling of their salts.
    • (Generalized link to journal archives for verification).

  • Armarego, W. L. F. (2017). Purification of Laboratory Chemicals, 8th Edition. Butterworth-Heinemann.

  • Sewell, A. L. et al. (2016). Instability of

    
    -amino esters: Kinetic studies on cyclization. Journal of Organic Chemistry . Provides mechanistic insight into the rate of lactam formation vs. temperature.
    
    • (Generalized link to journal archives).

  • Sigma-Aldrich Technical Library.Handling and Storage of Amino Acid Esters. General guidelines for hygroscopic amine salts.

(Note: Specific deep-links to papers may require academic access; links provided direct to the authoritative landing pages.)

Sources

Troubleshooting low coupling efficiency in beta-peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. A. Vance Topic: Troubleshooting Low Coupling Efficiency in


-Peptide Synthesis

Introduction: Why is this failing?

Welcome to the technical support hub. If you are here, your


-peptide synthesis has likely stalled, resulting in deletion sequences or unreacted resin.

Unlike


-peptides, 

-peptides possess an additional methylene group (

) in the backbone. This seemingly minor structural change introduces two critical barriers to coupling efficiency:
  • Steric Hindrance: The extra backbone length increases the steric bulk around the nucleophilic amine, significantly reducing reaction kinetics compared to

    
    -amino acids.
    
  • Early-Onset Folding:

    
    -peptides are notorious for forming extremely stable secondary structures (such as the 14-helix or 12-helix) at very short chain lengths (as few as 4–6 residues). These structures bury the N-terminal amine, making it inaccessible to the incoming activated amino acid.
    

This guide moves beyond "try a longer reaction time" and provides a mechanistic approach to disrupting these barriers.

Module 1: Diagnostic Workflow

Before altering your chemistry, diagnose the failure mode.[1] Use this decision tree to isolate the variable.

TroubleshootingFlow Start ISSUE: Low Coupling Efficiency Check1 Is the failure specific to one residue? Start->Check1 Steric Steric Hindrance (Bulky Side Chain) Check1->Steric Yes Check2 Is the failure cumulative (Signal drops over time)? Check1->Check2 No Sol1 Solution: Switch to HATU/HOAt or PyAOP Steric->Sol1 Agg On-Resin Aggregation (Helix Formation) Check2->Agg Yes Reagent Reagent Mismatch (Activation too weak) Check2->Reagent No Sol2 Solution: Chaotropic Salts (LiCl) + Microwave Agg->Sol2 Sol3 Solution: Double Couple with DIC/Oxyma Reagent->Sol3

Figure 1: Diagnostic logic flow for isolating the root cause of coupling failure.

Module 2: The Chemistry (Reagent Selection)

The Problem: Standard carbodiimide coupling (DIC/HOBt) is often too slow for


-amino acids. The half-life of the active ester is long, but the nucleophilic attack is sterically hindered.

The Solution: Switch to high-velocity phosphonium or uronium reagents, or the newer Oxyma Pure systems.[2]

Comparative Reagent Performance Table
Reagent SystemActivation MechanismSuitability for

-Peptides
Risk Profile
DIC / HOBt CarbodiimideLow. Kinetics often too slow for hindered

-amines.
Low racemization.[3]
DIC / Oxyma Pure Carbodiimide + OximeHigh. Superior to HOBt; safer (non-explosive) and faster kinetics [1].Low epimerization risk.[3]
HATU / HOAt Uronium (Aza-benzotriazole)Very High. The gold standard for difficult couplings. The N7 nitrogen stabilizes the leaving group.High. Can cause guanidinylation of the amine if left too long (limit to <2h).
PyAOP PhosphoniumHigh. Excellent for N-methylated or extremely hindered residues.Expensive; byproduct is carcinogenic (HMPA).
Protocol A: The "Power Coupling" (HATU/HOAt)

Use this for the specific residue that is failing.

  • Dissolve: 4.0 eq Fmoc-

    
    -AA-OH and 3.8 eq HATU in DMF.
    
  • Activate: Add 8.0 eq DIPEA (or TMP for less racemization).

  • Time: Activate for exactly 30 seconds before adding to resin. Do not pre-activate longer; HATU degrades quickly.

  • Reaction: Shake for 60 minutes.

  • Re-Couple: Drain and repeat with fresh reagents if Kaiser test is positive.

Expert Insight: Never use HATU for every cycle unless necessary. It is expensive and can lead to capping of the chain via guanidinium formation. Use it only for the "problem" residues.

Module 3: The Physics (Overcoming Aggregation)

The Problem:


-peptides form stable 14-helices (hydrogen bonds between residue 

and

). This "structure-forming" tendency causes the resin beads to shrink and excludes reagents.

The Solution: Disrupt the hydrogen bonding network using Chaotropic Salts and Microwave Energy .[4]

The "Magic Mixture" for -Peptides

Standard DMF is insufficient for aggregated sequences.

  • Solvent: NMP (N-methylpyrrolidone) generally solvates

    
    -chains better than DMF.
    
  • Chaotropic Additive: 0.4 M LiCl (Lithium Chloride) in NMP.

    • Mechanism:[5][6][7] LiCl disrupts the inter-chain hydrogen bonds, "melting" the secondary structure and exposing the amine [2].

Protocol B: Microwave-Assisted Synthesis

Microwave irradiation provides thermal energy directly to the dipole moments of the polar backbone, preventing aggregation.

  • Temperature: Set to 75°C (Standard) or 50°C (for Cys/His to prevent racemization).

  • Power: 30–50 Watts (dynamic cycling).

  • Time:

    • Standard: 5 minutes main coupling.

    • Difficult: 2 x 10 minutes (Double couple).

  • Cooling: Ensure the vessel is cooled to <40°C before draining to prevent side reactions during filtration.

Module 4: Validation (Did it work?)

The Problem: You cannot manage what you do not measure. "Blind" synthesis is the primary cause of wasted reagents.

The Solution: Quantitative and Qualitative monitoring.[7][8][9]

Monitoring Workflow

Monitoring Step1 Coupling Complete Test Colorimetric Test Step1->Test Choice Primary or Secondary Amine? Test->Choice Kaiser Kaiser Test (Ninhydrin) Choice->Kaiser Primary (Standard) Chlor Chloranil Test (Acetaldehyde) Choice->Chlor Secondary (Proline-like) Result Blue Beads? Kaiser->Result Chlor->Result Action1 Success: Proceed to Deprotection Result->Action1 No (Negative) Action2 Failure: Recouple or Cap Result->Action2 Yes (Positive)

Figure 2: In-process quality control workflow.

The "Micro-Cleavage" (The Gold Standard)

Colorimetric tests can give false negatives on aggregated resins. If you are unsure:

  • Remove ~5 mg of resin.

  • Wash with DCM.[10]

  • Treat with 100

    
    L of TFA/TIS/H2O (95:2.5:2.5) for 15 minutes in a small tube.
    
  • Evaporate TFA with a nitrogen stream.

  • Dissolve in MeCN/H2O and inject into LC-MS .

    • Look for: Mass of [Target] vs. [Target - Residue].

Frequently Asked Questions (FAQs)

Q: Can I use standard Fmoc protocols for


-amino acids? 
A:  Generally, yes, but you must extend the reaction times. We recommend a 2x extension  of standard coupling times (e.g., 60 min instead of 30 min) due to the reduced nucleophilicity of the 

-amine.

Q: My peptide is failing after the 6th residue. Why? A: This is the critical length for 14-helix formation. The peptide is folding back on itself. Switch to Protocol B (Microwave) or use NMP + 0.4M LiCl for all subsequent steps.

Q: I see a +26 Da mass shift in my LC-MS. What is this? A: This is likely an N-formylation adduct. This occurs when using DMF as a solvent at high temperatures (especially in microwave synthesis).

  • Fix: Switch to NMP for microwave steps, or ensure your DMF is fresh and high-quality (free of dimethylamine).

Q: Should I use Pseudoprolines? A: Pseudoprolines are designed for


-peptides (Ser/Thr/Cys). For 

-peptides, they are not commercially available in the same format. Instead, rely on chaotropic salts to disrupt structure.

References

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion". Chemistry – A European Journal.

  • Seebach, D., et al. (2006). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Helical secondary structure of a beta-hexapeptide in solution and its stability towards pepsin". Helvetica Chimica Acta.

  • Gellman, S. H. (1998). "Foldamers: A Manifesto". Accounts of Chemical Research.

  • Albericio, F., et al. (2018). "Peptide Synthesis: Coupling Reagents". Encyclopedia of Reference Modules in Chemistry, Molecular Sciences and Chemical Engineering.

Sources

Technical Support Center: Handling Corrosive Hydrochloride Salts in Automated Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for automated synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter the unique challenges posed by corrosive hydrochloride (HCl) salts in their automated workflows. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and ensure the longevity of your equipment and the integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the use of HCl and hydrochloride salts in automated synthesis platforms.

Q1: What are the primary challenges when working with hydrochloride salts in automated synthesis?

The use of hydrochloric acid, either as a reagent or for the formation of hydrochloride salts, introduces three primary challenges in an automated environment:

  • Corrosion: Hydrochloric acid is a strong, non-oxidizing acid that is highly corrosive to many metals, including standard grades of stainless steel (e.g., 316L).[1] This can lead to equipment damage, reaction contamination with metal ions, and potential safety failures.

  • pH Control & Monitoring: Many organic reactions are sensitive to pH. Maintaining a specific pH or monitoring the progress of an acid-base reaction requires specialized, acid-resistant in-situ probes and automated dosing systems capable of handling corrosive reagents.[2][3][4]

  • Product Isolation & Purification: Hydrochloride salts often exhibit different solubility profiles than their freebase counterparts. They can be challenging to crystallize, sometimes precipitating as oils or hygroscopic solids that are difficult to handle with automated filtration and drying systems.[5][6] Furthermore, the removal of inorganic salt byproducts from aqueous workups requires robust and efficient liquid-liquid extraction protocols.[7]

Q2: Which reactor and tubing materials are most suitable for handling concentrated HCl and hydrochloride salts?

Material selection is critical for the longevity and safety of your automated synthesis system. Standard stainless steel is often inadequate. The choice depends on the concentration of HCl, temperature, and pressure.

Table 1: Material Compatibility with Hydrochloric Acid

MaterialCompatibility RatingNotes
316 Stainless Steel Poor to FairGenerally not recommended for concentrated HCl. Susceptible to pitting and crevice corrosion, especially at elevated temperatures.[8]
Hastelloy C-276 ExcellentA nickel-molybdenum-chromium alloy with outstanding resistance to a wide range of corrosive environments, including strong acids like HCl.[8] It is the preferred metallic choice for reactors and fittings.
Borosilicate Glass ExcellentHighly inert to most chemicals, including all concentrations of HCl, at a wide range of temperatures. Often used for reactors in lab-scale automated systems.[9]
PTFE / PFA ExcellentThese fluoropolymers are chemically inert to HCl and are ideal for tubing, valve components, and reactor linings.[8][10]
PVDF GoodGood resistance to HCl at ambient temperatures, but may be less suitable at higher temperatures compared to PTFE/PFA.[8]

Expert Insight: While glass reactors offer excellent chemical resistance, they have limitations in terms of pressure and thermal shock resistance compared to metal reactors. For high-pressure applications involving HCl, a Hastelloy C-276 reactor is the industry standard for ensuring safety and preventing reaction contamination.

Q3: What are the essential safety precautions for automated synthesis involving HCl?

Given its corrosive nature, handling hydrochloric acid requires strict adherence to safety protocols, even within a closed automated system.[11][12][13]

  • Personal Protective Equipment (PPE): Always wear safety goggles or a face shield, a chemical-resistant lab coat, and acid-resistant gloves (e.g., butyl or neoprene) when handling HCl solutions or maintaining the equipment.[14]

  • Ventilation: The automated synthesizer should be located inside a certified chemical fume hood to manage corrosive vapors and ensure operator safety.[13]

  • Spill Management: Have a spill kit readily available that includes a neutralizing agent like sodium bicarbonate or lime.[15]

  • Storage: Store HCl solutions in their original or appropriate corrosion-resistant containers, within a secondary containment tray, and in a well-ventilated, designated acid cabinet away from bases and metals.[13][14]

  • Emergency Equipment: Ensure easy access to an emergency eyewash station and safety shower.[12]

Q4: How can I effectively monitor and control the pH of my reaction in real-time within an automated system?

Real-time pH monitoring is crucial for reactions where protonation state affects reactivity, selectivity, or product stability.[2][16] Modern automated reactors can be equipped with in-situ pH probes that provide continuous feedback.

  • Integrated pH Probes: Several manufacturers offer robust pH probes designed to withstand aggressive chemical environments. These probes connect to the synthesizer's control software.[2][16][17]

  • Automated Dosing: The control software uses the real-time pH reading to manage a syringe or peristaltic pump.[17] This creates a closed-loop system that can automatically add acid or base to maintain a set pH or to perform automated titrations.[16] This level of control is essential for optimizing reaction conditions and ensuring reproducibility.[18]

Troubleshooting Guides & Protocols

This section provides in-depth, step-by-step solutions to specific problems encountered during automated synthesis with hydrochloride salts.

Problem 1: My stainless steel reactor shows signs of corrosion. What should I do?

Causality: You are likely using a grade of stainless steel (like 304 or 316) that is not sufficiently resistant to the concentration of hydrochloric acid in your reaction. The protective passive layer of chromium oxide on the steel surface is being broken down by chloride ions, leading to pitting corrosion and leaching of metal ions into your reaction mixture.

Troubleshooting Workflow:

G A Corrosion Observed in SS316 Reactor B Immediate Action: Stop Reaction & Safely Quench A->B C Assess Severity of Corrosion B->C D Minor Pitting / Discoloration C->D Minor E Significant Pitting / Structural Damage C->E Severe F Clean & Passivate Reactor (See Protocol) D->F G Decommission Reactor. Consult Manufacturer. E->G H Re-evaluate Process Chemistry F->H J Upgrade Reactor Material (Hastelloy, Glass, etc.) G->J I Can HCl concentration be lowered or exposure time reduced? H->I Yes H->J No K Proceed with Modified Protocol I->K L Implement New Reactor J->L

Caption: Workflow for addressing reactor corrosion.

Experimental Protocol: Reactor Passivation (for minor corrosion)

This protocol is for restoring the passive layer on stainless steel and should only be performed if corrosion is minor. For severe corrosion, the reactor must be replaced.

  • Safety First: Ensure the reactor is empty and has been thoroughly cleaned of all reaction components. Wear appropriate PPE (gloves, goggles, lab coat).

  • Initial Cleaning: Perform a standard cleaning cycle on the automated system with a suitable organic solvent (e.g., acetone or ethanol) followed by deionized water to remove all organic residues.[19]

  • Acidic Wash (Citric Acid): Prepare a 10% (w/v) solution of citric acid in deionized water. Fill the reactor with the solution and heat to 60-70°C for 30-60 minutes with gentle stirring. This step removes any free iron from the surface.

  • Thorough Rinsing: Drain the citric acid solution and rinse the reactor thoroughly with deionized water. Repeat the rinse 3-5 times, ensuring the pH of the final rinse water is neutral.

  • Nitric Acid Passivation: This step must be performed with extreme caution and excellent ventilation. Prepare a 20% (v/v) solution of nitric acid in deionized water. Fill the reactor with the solution and let it stand at ambient temperature for 20-30 minutes. Do not heat. The nitric acid will re-form the protective chromium oxide layer.

  • Final Rinse & Dry: Safely drain the nitric acid solution and rinse the reactor extensively with deionized water until the pH is neutral. Perform a final rinse with a high-purity solvent like isopropanol or acetone and dry the reactor completely using a stream of dry nitrogen.

  • Documentation: Log the passivation date and procedure in your equipment maintenance records.[20]

Problem 2: My amine hydrochloride salt product is an oil or a sticky solid that I can't isolate.

Causality: This is a common issue in medicinal chemistry. The problem often stems from several factors:

  • Hygroscopicity: Many amine hydrochlorides are hygroscopic and readily absorb atmospheric moisture to become oils or gums.[5]

  • Incorrect Solvent System: The chosen solvent may be too polar, keeping the salt dissolved, or it may not be a good "anti-solvent" to induce clean precipitation.[21]

  • Excess HCl: A large excess of HCl can sometimes interfere with crystallization.

Troubleshooting Workflow:

G A Product is an Oil or Sticky Solid B Step 1: Solvent Evaporation A->B C Redissolve oil in a minimal amount of a polar solvent (e.g., MeOH, IPA) B->C D Step 2: Anti-Solvent Addition C->D E Slowly add a non-polar anti-solvent (e.g., Ether, MTBE, Heptane) with vigorous stirring D->E F Solid Precipitates? E->F G Isolate via Filtration, Wash with Anti-Solvent, Dry under High Vacuum F->G Yes H Try a different anti-solvent or solvent/anti-solvent combination F->H No H->E I Consider alternative strategies: - Trituration with non-polar solvent - Lyophilization from water/dioxane - Convert back to free base and try a different salt form (e.g., mesylate) H->I If still fails

Caption: Protocol for troubleshooting product isolation.

Experimental Protocol: Automated Crystallization of a Hydrochloride Salt

  • Reaction Completion: After confirming the reaction is complete, concentrate the reaction mixture under vacuum using the automated system's solvent evaporation module.

  • Solvent Swap: Add a small amount of a suitable polar, protic solvent like isopropanol (IPA) or ethanol to dissolve the crude residue. These solvents are generally good for dissolving the salt but are less polar than water.[6]

  • Initiate Anti-Solvent Addition: Set up a slow, controlled addition of a non-polar anti-solvent. Diethyl ether or methyl tert-butyl ether (MTBE) are common first choices.

    • Parameter Tip: Start with an addition rate of 0.5 mL/minute while the solution is stirring vigorously.

  • Monitor for Precipitation: Use a turbidity probe, if available on your system, to detect the onset of precipitation. Once turbidity is detected, you can either continue the slow addition or hold for a period to allow for crystal growth.

  • Slurry and Age: After the anti-solvent addition is complete, program the system to stir the resulting slurry for a period (e.g., 1-2 hours) at a controlled temperature (ambient or cooled) to maximize precipitation and improve particle size.

  • Automated Filtration & Washing: Transfer the slurry to the system's filtration unit. Wash the collected solid with a small amount of the cold anti-solvent to remove impurities.[21]

  • Drying: Dry the final product under high vacuum with gentle heating if the compound is thermally stable.

Problem 3: How do I efficiently perform a workup to remove excess acid and byproducts?

Causality: After forming a hydrochloride salt, or using HCl in a reaction, the crude mixture often contains excess acid, inorganic salts (if a base was used for neutralization), and other water-soluble impurities. An automated liquid-liquid extraction (LLE) is the standard method for purification.

Workflow and Protocol: Automated Neutralization and Extraction

This workflow assumes your desired product is an organic-soluble free base that you will later convert to the HCl salt, or you are cleaning up a reaction before the salt formation step.

G A Crude Reaction Mixture (Acidic) B Add Organic Solvent (e.g., EtOAc, DCM) A->B C Add Aqueous Base (e.g., sat. NaHCO3) to Neutralize (pH > 8) B->C D Mix and Settle Phases C->D E Separate Layers: Collect Organic Phase D->E F Wash Organic Phase with Brine (sat. NaCl) E->F G Separate Layers: Collect Organic Phase F->G H Dry Organic Phase (e.g., over automated Na2SO4 cartridge or via membrane) G->H I Filter and Concentrate to yield Free Base H->I J Proceed to Salt Formation I->J

Sources

Validation & Comparative

1H NMR spectrum analysis of Methyl 3-aminopentanoate HCl

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum of Methyl 3-aminopentanoate Hydrochloride , designed for researchers in medicinal chemistry and peptide synthesis.

A Technical Comparison Guide for Structural Validation

Executive Summary & Application Context

Methyl 3-aminopentanoate HCl (CAS: 119924-95-7) is a critical


-amino acid ester intermediate. Unlike 

-amino esters, the amino group here is positioned at the

-carbon (C3), introducing specific spin-spin coupling patterns and conformational flexibility that complicate NMR interpretation.

This guide compares the spectral performance of this compound under different analytical conditions (Solvent effects: DMSO-d


 vs. D

O
) and structural states (Salt vs. Free Base ). Correct interpretation is vital for verifying the integrity of the chiral center at C3 and ensuring complete protonation of the amine during salt formation.

Experimental Protocol: Sample Preparation

To ensure high-resolution data and reproducibility, follow this self-validating protocol.

Reagents & Materials
  • Analyte: Methyl 3-aminopentanoate HCl (>98% purity).

  • Solvent A (Standard): DMSO-d

    
     (99.9% D) + 0.03% TMS (for full proton visibility).
    
  • Solvent B (Exchange): D

    
    O (99.9% D) (for simplifying the aliphatic region).
    
  • Tube: 5mm Precision NMR tube (Wilmad 528-PP or equivalent).

Workflow: The "Salt-Lock" Method

This protocol prevents in-situ deprotonation which can shift peaks and broaden signals.

NMR_Workflow Sample Solid Sample (10-15 mg) Solvent Solvent Addition (0.6 mL DMSO-d6) Sample->Solvent Step 1 Mix Vortex Mixing (Ensure Clear Soln) Solvent->Mix Step 2 Acquire Acquisition (ns=16, d1=2s) Mix->Acquire Step 3 Process Processing (LB=0.3 Hz, Phasing) Acquire->Process Step 4

Figure 1: Standardized sample preparation workflow for ionic intermediates.

Spectral Assignments & Analysis

The molecule consists of a pentanoate backbone with a methyl ester and an ammonium group at position 3. The chiral center at C3 renders the C2 protons diastereotopic , often splitting them into complex ABX patterns rather than a simple doublet.

Chemical Structure & Atom Mapping

Molecule C1 C1 (Carbonyl) C2 C2 (alpha) 2.8 ppm C1->C2 O1 OCH3 (3.6 ppm) O1->C1 C3 C3 (beta/Chiral) 3.6 ppm C2->C3 N NH3+ (8.2 ppm) C3->N C4 C4 (gamma) 1.6 ppm C3->C4 C5 C5 (delta) 0.9 ppm C4->C5

Figure 2: Atom mapping of Methyl 3-aminopentanoate HCl with approximate chemical shifts (DMSO-d6).

Detailed Chemical Shift Table (DMSO-d )
PositionGroupTypeShift (

, ppm)
Multiplicity

Coupling (Hz)
Interpretation
NH

AmmoniumExch.8.0 - 8.5 Broad Singlet-Characteristic of HCl salt; disappears in D

O.
C3-H

-CH
Methine3.50 - 3.70 Multiplet-Deshielded by -NH

and

-effect of ester.
OCH

Ester MethylMethyl3.64 Singlet-Distinct, sharp singlet; diagnostic for ester integrity.
C2-H

-CH

Methylene2.65 - 2.90 dd or ABX

Diastereotopic . Often appears as two distinct multiplets due to C3 chirality.
C4-H

-CH

Methylene1.55 - 1.75 Multiplet-Shielded; overlaps with water peak in CDCl

sometimes.
C5-H

-CH

Methyl0.91 Triplet7.4Classic terminal methyl triplet.

Comparative Analysis: Selection Guide

Comparison 1: Solvent Selection (DMSO-d vs. D O)

This is the primary decision point for the analyst. The choice of solvent fundamentally alters the visible spectrum.

FeatureDMSO-d

(Recommended)
D

O (Alternative)
Scientific Rationale
Ammonium Signal Visible (

8.0-8.5)
Invisible In D

O, rapid H/D exchange eliminates the NH

signal. Use DMSO to verify salt formation.
Coupling Detail HighMediumD

O can cause peak broadening due to viscosity and H-bonding networks.
Water Interference Low (

3.33)
High (

4.79)
Residual HDO in D

O can obscure the C3 methine proton if temperature is not optimized.
Use Case Full Characterization Crude Purity Check Use D

O only if you need to suppress the large ammonium peak to see underlying impurities.
Comparison 2: Salt (HCl) vs. Free Base

Distinguishing the salt from the free base is critical during workup (e.g., after basic extraction).

  • 
    -Proton Shift (C2-H): 
    
    • HCl Salt:

      
       2.7 - 2.9 ppm. The positive charge on nitrogen exerts a strong electron-withdrawing inductive effect (-I), deshielding these protons.
      
    • Free Base:

      
       2.3 - 2.5 ppm. The lone pair on the neutral nitrogen shields the adjacent protons, moving them upfield.
      
  • 
    -Proton Shift (C3-H): 
    
    • HCl Salt:

      
       > 3.5 ppm.[1]
      
    • Free Base:

      
       < 3.2 ppm.
      
  • Practical Tip: If your spectrum shows a triplet at

    
     0.9 and a multiplet at 
    
    
    
    3.0 (instead of 3.6), your sample has likely undergone in-situ deprotonation or was not fully acidified.

Troubleshooting & Interpretation Logic

  • Problem: "I see two sets of triplets at 0.9 ppm."

    • Cause: Likely presence of the regioisomer (Methyl 2-aminopentanoate) or residual ethanol/solvent.

    • Solution: Check the coupling of the ester methyl.[2] If the OMe is a singlet, it is the correct ester. If OMe is split, check for ethyl ester contamination.

  • Problem: "The C2 protons are a messy blob."

    • Cause: Diastereotopicity. The C3 chiral center makes the two C2 protons magnetically non-equivalent.

    • Solution: This is normal for this compound. Do not integrate as 1H unless you are integrating half the AB system. Integrate the entire region (2.6-2.9 ppm) as 2H.

References

  • Sigma-Aldrich. Methyl 3-aminopentanoate hydrochloride Product Specification & CAS Data. Retrieved from .

  • Royal Society of Chemistry. Supplementary Information: Synthesis and NMR characterization of beta-amino acid methyl esters. (Analogous data for methyl 3-aminobutanoate HCl). Retrieved from .

  • National Institutes of Health (NIH). Solvent effects on proton exchange rates in NMR spectroscopy. Retrieved from .

  • Gottlieb, H. E., et al. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[3] Chem. 1997, 62, 7512–7515. (Standard reference for solvent residual peaks).

Sources

A Comparative Analysis of the Hydrolysis Rates of Methyl and Ethyl 3-Aminopentanoate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of drug development and organic synthesis, the stability of ester functional groups is a critical parameter influencing a molecule's pharmacokinetic profile and shelf-life. This guide provides a detailed comparative analysis of the hydrolysis rates of methyl 3-aminopentanoate and ethyl 3-aminopentanoate, offering valuable insights for researchers and scientists in the field. Our examination is grounded in established chemical principles and supported by a comprehensive review of experimental methodologies.

Executive Summary

This guide delves into the nuanced differences in the hydrolysis rates of methyl and ethyl 3-aminopentanoate. The core findings indicate that methyl 3-aminopentanoate exhibits a faster hydrolysis rate compared to its ethyl counterpart. This phenomenon is primarily attributed to the interplay of steric hindrance and electronic effects inherent to the methyl and ethyl groups. The presence of the 3-amino group introduces a pH-dependent complexity to the hydrolysis kinetics, which is a crucial consideration for formulation and drug delivery strategies.

Comparative Hydrolysis Rate Data

CompoundStructureRelative Hydrolysis RateEstimated Pseudo-First-Order Rate Constant (k') at 25°C, pH 10
Methyl 3-aminopentanoateCH₃CH₂CH(NH₂)CH₂COOCH₃Faster~1.5 x 10⁻³ s⁻¹
Ethyl 3-aminopentanoateCH₃CH₂CH(NH₂)CH₂COOCH₂CH₃Slower~1.0 x 10⁻³ s⁻¹

Note: These are estimated values based on general trends and should be experimentally verified for specific applications.

Mechanistic Insights: Why the Difference in Rates?

The observed difference in hydrolysis rates between the methyl and ethyl esters can be explained by two primary factors:

  • Steric Hindrance: The ethyl group is larger than the methyl group. This increased bulkiness around the ester's carbonyl carbon sterically hinders the approach of a nucleophile (such as a hydroxide ion in basic hydrolysis or a water molecule in neutral/acidic hydrolysis). This steric impediment slows down the formation of the tetrahedral intermediate, which is a key step in the hydrolysis mechanism.[1]

  • Electronic Effects: Alkyl groups are weakly electron-donating. The ethyl group, being slightly more electron-donating than the methyl group, increases the electron density on the carbonyl carbon to a greater extent. This makes the carbonyl carbon less electrophilic and therefore less susceptible to nucleophilic attack, contributing to a slower reaction rate.

The presence of the amino group at the 3-position also plays a significant role. At physiological pH, the amino group can be protonated, introducing a positive charge that can influence the electronic environment of the ester group and potentially affect the hydrolysis rate. The protonation of an α-amino group has been shown to accelerate hydroxide-catalyzed hydrolysis significantly.[2][3]

Experimental Protocol for Determining Hydrolysis Rates

To empirically determine and compare the hydrolysis rates of methyl and ethyl 3-aminopentanoate, the following detailed experimental protocol is recommended. This protocol utilizes High-Performance Liquid Chromatography (HPLC) for accurate quantification of the ester and its hydrolysis products over time.

Objective:

To determine the pseudo-first-order rate constants for the hydrolysis of methyl 3-aminopentanoate and ethyl 3-aminopentanoate under controlled pH and temperature.

Materials:
  • Methyl 3-aminopentanoate

  • Ethyl 3-aminopentanoate

  • Phosphate buffer solutions (pH 5, 7.4, and 10)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Internal standard (e.g., a structurally similar, stable compound)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Thermostatted reaction vessel

  • Autosampler

Procedure:
  • Preparation of Stock Solutions:

    • Prepare 10 mM stock solutions of methyl 3-aminopentanoate, ethyl 3-aminopentanoate, and the internal standard in acetonitrile.

  • Reaction Setup:

    • In a thermostatted reaction vessel maintained at 25°C, place 9.9 mL of the desired phosphate buffer (pH 7.4).

    • Allow the buffer to equilibrate to the reaction temperature.

  • Initiation of Hydrolysis:

    • At time t=0, add 100 µL of the 10 mM ester stock solution to the reaction vessel, resulting in a final concentration of 0.1 mM.

    • Immediately mix the solution thoroughly.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes), withdraw a 100 µL aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing 100 µL of 0.1 M HCl and 10 µL of the internal standard stock solution. This acidification will stop the base-catalyzed hydrolysis.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC.

    • A typical mobile phase could be a gradient of acetonitrile and water with a suitable buffer.

    • Monitor the disappearance of the ester peak and the appearance of the 3-aminopentanoic acid peak at an appropriate UV wavelength.

  • Data Analysis:

    • Calculate the concentration of the remaining ester at each time point relative to the internal standard.

    • Plot the natural logarithm of the ester concentration versus time.

    • The pseudo-first-order rate constant (k') is the negative of the slope of the resulting linear plot.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Stock Prepare Stock Solutions (Esters, Internal Standard) Setup Equilibrate Buffer in Thermostatted Vessel Stock->Setup Buffer Prepare Buffer Solutions (pH 5, 7.4, 10) Buffer->Setup Initiate Add Ester Stock (t=0) Setup->Initiate Sampling Withdraw Aliquots at Time Intervals Initiate->Sampling Quench Quench with Acid & Internal Standard Sampling->Quench HPLC HPLC Analysis Quench->HPLC Data Data Processing (ln[Ester] vs. time) HPLC->Data Rate Calculate Rate Constant (k') Data->Rate

Sources

Technical Comparison Guide: FT-IR Characterization of Beta-Amino Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FT-IR Characteristic Peaks of Beta-Amino Ester Hydrochloride Content Type: Publish Comparison Guide

Executive Summary

In pharmaceutical intermediate analysis, Beta-Amino Ester Hydrochlorides (


-amino ester HCl) represent a critical structural class, often serving as precursors for beta-lactam antibiotics and peptidomimetics. Their characterization via Fourier Transform Infrared (FT-IR) spectroscopy requires distinguishing them from two primary "alternatives": their Free Base  forms (pre-acidification) and their Alpha-Isomer  counterparts (regioisomers).

This guide provides a mechanistic breakdown of the vibrational spectroscopy of


-amino ester HCl. It focuses on the diagnostic utility of the carbonyl shift induced by the ammonium cation and the "Rule of Three" for ester identification, providing a robust protocol for differentiating these closely related chemical species.

Mechanistic Principles of Vibrational Modes

To interpret the spectrum accurately, one must understand the electronic influence of the hydrochloride salt on the ester backbone.

The Inductive Effect and Carbonyl Shift

The position of the carbonyl (


) stretching frequency is dictated by the bond's force constant (

), which is influenced by electron density.[1]
  • The Ammonium Cation (

    
    ):  This group is a strong electron-withdrawing group (EWG) via the inductive effect (
    
    
    
    ).
  • Distance Dependence: The magnitude of this withdrawal depends on the distance from the carbonyl.

    • 
      -Position:  The EWG is adjacent to the carbonyl carbon, significantly withdrawing electron density, shortening the 
      
      
      
      bond, and raising the wavenumber (typically
      
      
      ).
    • 
      -Position:  The EWG is separated by an additional methylene (
      
      
      
      ) spacer. The inductive effect is diminished, resulting in a carbonyl shift that is closer to a standard aliphatic ester (typically
      
      
      ).
Salt Formation vs. Free Base

Converting the free amine to its hydrochloride salt protonates the nitrogen lone pair.

  • Free Base: Exhibits sharp

    
     stretching (doublet for primary amines) and distinct bending modes.
    
  • HCl Salt: The formation of the ammonium ion (

    
    ) introduces a broad, complex absorption band due to strong hydrogen bonding and multiple vibrational modes, often obscuring 
    
    
    
    stretches.

Comparative Spectral Analysis

The following analysis compares


-amino ester HCl against its critical alternatives.
Table 1: Diagnostic Peak Comparison
Functional Group Mode

-Amino Ester HCl
(Target)

-Amino Ester HCl
(Isomer Alternative)

-Amino Ester Free Base
(Precursor Alternative)
Carbonyl (

) Stretch
1735 – 1745 cm⁻¹ (Strong)1745 – 1760 cm⁻¹ (Strong, shifted higher)1730 – 1740 cm⁻¹ (Standard ester range)
Amine/Ammonium (

) Stretch
2800 – 3200 cm⁻¹ (Broad, multiple bands, overlaps C-H)2800 – 3200 cm⁻¹ (Broad, similar profile)3300 – 3500 cm⁻¹ (Sharp doublet for

, singlet for

)
Ammonium Bending (

)
1500 – 1600 cm⁻¹ (Medium, "Scissoring")1500 – 1600 cm⁻¹ (Similar)~1600 cm⁻¹ (Weaker, distinct shape)
C-O Stretch ("Rule of Three") 1150 – 1300 cm⁻¹ (Strong, multiple bands)1150 – 1300 cm⁻¹ (Strong)1150 – 1300 cm⁻¹ (Strong)
C-N Stretch 1000 – 1250 cm⁻¹ (Medium)1000 – 1250 cm⁻¹ (Medium)1000 – 1250 cm⁻¹ (Medium)
Detailed Analysis of Key Regions
Region A: The High-Frequency Region (2800–3500 cm⁻¹)
  • Target (

    
    -HCl):  Look for the "Ammonium Envelope." This is a broad, ragged absorption band extending from ~2500 to 3200 cm⁻¹. It is caused by 
    
    
    
    stretching vibrations of the
    
    
    group interacting with the chloride counter-ion via hydrogen bonding. It frequently buries the sharp
    
    
    stretches of the alkyl backbone.
  • Alternative (Free Base): Absence of the broad envelope. You will see distinct, sharp peaks above 3300 cm⁻¹ corresponding to free

    
     bonds.
    
Region B: The Carbonyl Region (1700–1760 cm⁻¹)
  • Target (

    
    -HCl):  The peak is sharp and intense. Its position is the primary differentiator from the 
    
    
    
    -isomer. The
    
    
    -position ammonium exerts a weak inductive effect, keeping the peak near the standard ester value (~1735 cm⁻¹).
  • Alternative (

    
    -HCl):  The 
    
    
    
    -ammonium exerts a strong inductive effect, stiffening the
    
    
    bond and shifting the peak to higher wavenumbers (often >1745 cm⁻¹).
Region C: The Fingerprint Region (1000–1300 cm⁻¹)
  • Target (

    
    -HCl):  Follows the "Rule of Three" for esters, displaying strong bands for 
    
    
    
    and
    
    
    vibrations. The
    
    
    stretch also appears here but is less diagnostic than the carbonyl shift.

Visualization of Logic

Diagram 1: Spectral Identification Logic Flow

This decision tree guides the researcher through the spectral features to confirm the identity of the


-amino ester HCl.

IR_Identification_Logic Start Unknown Sample Spectrum Check_NH Region 2800-3500 cm⁻¹: Broad Envelope or Sharp Peaks? Start->Check_NH FreeBase Result: Free Base (Sharp N-H Doublet/Singlet) Check_NH->FreeBase Sharp Peaks Salt Result: Amine Salt (HCl) (Broad Ammonium Envelope) Check_NH->Salt Broad Envelope Check_CO Region 1700-1760 cm⁻¹: Carbonyl Peak Position? Salt->Check_CO Alpha Result: Alpha-Amino Ester HCl (High Shift: >1745 cm⁻¹) Check_CO->Alpha High Wavenumber (Strong Inductive Effect) Beta Result: Beta-Amino Ester HCl (Standard Shift: 1735-1745 cm⁻¹) Check_CO->Beta Standard Wavenumber (Weak Inductive Effect)

Caption: Decision tree for distinguishing Beta-Amino Ester HCl from Free Bases and Alpha-Isomers based on spectral shifts.

Experimental Protocol: Handling & Acquisition

Challenge: Hydrochloride salts of amino esters are often hygroscopic . Absorbed moisture (


) introduces broad 

bands (~3400 cm⁻¹) that can obscure the ammonium envelope and complicate interpretation.
Method A: Attenuated Total Reflectance (ATR) - Recommended
  • Crystal Selection: Use a Diamond or ZnSe crystal. Diamond is preferred for hardness, as HCl salts can be abrasive.

  • Background Scan: Acquire an air background (32 scans, 4 cm⁻¹ resolution).

  • Sample Loading: Place a small amount (~5-10 mg) of the solid

    
    -amino ester HCl directly onto the crystal.
    
  • Compression: Apply pressure using the anvil to ensure intimate contact. Note: Poor contact yields weak peaks; excessive pressure on soft crystals (ZnSe) can cause damage.

  • Acquisition: Collect sample spectrum (32 scans).

  • Validation: Check for a sharp carbonyl peak. If the region around 3400 cm⁻¹ is excessively broad/strong, the sample may be wet. Dry the sample in a vacuum desiccator over

    
     and re-run.
    
Method B: KBr Pellet (Transmission)
  • Ratio: Mix ~1-2 mg of sample with ~200 mg of spectroscopic grade KBr.

  • Grinding: Grind rapidly in an agate mortar. Crucial: Do not over-grind in humid air, as KBr is hygroscopic.

  • Pressing: Press at 10 tons for 1-2 minutes to form a transparent pellet.

  • Analysis: Place in the transmission holder. Ensure the baseline is flat and transmittance is >80% in non-absorbing regions.

Diagram 2: Inductive Effect Mechanism

This diagram illustrates why the


-isomer has a higher carbonyl frequency than the 

-isomer.

Inductive_Effect cluster_alpha Alpha-Isomer (Strong Effect) cluster_beta Beta-Isomer (Weak Effect) NH3 Ammonium (NH₃⁺) Electron Withdrawing (-I) Alpha_C α-Carbon Beta_C β-Carbon Carbonyl Carbonyl (C=O) A_NH3 NH₃⁺ A_C α-Carbon A_NH3->A_C Strong Pull A_CO C=O (>1745 cm⁻¹) A_C->A_CO Inductive Withdrawal B_NH3 NH₃⁺ B_Beta β-Carbon B_NH3->B_Beta Pull B_Alpha α-Carbon B_Beta->B_Alpha Decay B_CO C=O (1735-1745 cm⁻¹) B_Alpha->B_CO Weak Effect

Caption: Comparison of inductive path length. Shorter path in


-isomer leads to stiffer C=O bond and higher frequency.

References

  • LibreTexts Chemistry. (2022). Infrared Spectroscopy: Carbonyl Compounds and Inductive Effects.[2] Retrieved from [Link]

  • Spectroscopy Online. (2023). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy: Factors Influencing Carbonyl Stretching Frequencies.[2] Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Glycine Ethyl Ester Hydrochloride IR Spectrum (Analogous Alpha-Structure).[3] Retrieved from [Link][4]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Esters and Conjugation Effects. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to β-Amino Ester Reactivity: Methyl 3-Aminopentanoate vs. β-Alanine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of synthetic organic chemistry and pharmaceutical development, β-amino acids and their ester derivatives are indispensable chiral building blocks for peptidomimetics, bioactive molecules, and complex natural products.[1] Among these, simple β-amino esters like methyl 3-aminopentanoate and β-alanine methyl ester serve as foundational scaffolds. While structurally similar, the presence of a single ethyl group at the C3 position in methyl 3-aminopentanoate introduces significant changes in its chemical behavior compared to the unsubstituted backbone of β-alanine methyl ester.

This guide provides an in-depth, experimentally grounded comparison of the reactivity of these two molecules. We will dissect the influence of steric and electronic factors on the reactivity of both the amine and ester functional groups. The insights and protocols herein are designed to equip researchers, scientists, and drug development professionals with the practical knowledge needed to make informed decisions in reaction design, catalyst selection, and synthetic strategy.

Part 1: Structural and Physicochemical Characterization

The fundamental difference between methyl 3-aminopentanoate and β-alanine methyl ester is the substitution at the carbon atom adjacent to the amine group. Methyl 3-aminopentanoate possesses an ethyl substituent at this position, whereas β-alanine methyl ester is unsubstituted. This seemingly minor variation has profound implications for the steric environment around the amine's lone pair of electrons and, to a lesser extent, the ester carbonyl.

Caption: Chemical structures of Methyl 3-aminopentanoate and β-Alanine Methyl Ester.

Below is a summary of their key physicochemical properties. The slightly larger size and mass of methyl 3-aminopentanoate are direct consequences of the additional ethyl group.

PropertyMethyl 3-aminopentanoateβ-Alanine Methyl EsterReference
Molecular Formula C₆H₁₃NO₂C₄H₉NO₂[2][3]
Molecular Weight 131.17 g/mol 103.12 g/mol [2][4]
IUPAC Name methyl 3-aminopentanoatemethyl 3-aminopropanoate[5][6]
CAS Number 1086106-57-1 (S-enantiomer)3196-73-4 (Hydrochloride)[6]
Appearance Liquid (typical)White to off-white crystalline powder (as HCl salt)[7]
Boiling Point Not widely reportedNot widely reported (unstable as free base)[8]
Melting Point N/A103-107 °C (as HCl salt)
Solubility Soluble in common organic solventsSoluble in DMSO (as HCl salt)[7]

Part 2: Comparative Reactivity Analysis

The reactivity of these molecules is dominated by the nucleophilicity of the primary amine and the electrophilicity of the ester carbonyl. Our analysis will focus on two canonical reactions: N-acylation and base-catalyzed ester hydrolysis.

Amine Group Reactivity: The Impact of Steric Hindrance on N-Acylation

The most significant difference in reactivity stems from the steric environment of the nitrogen atom. The ethyl group in methyl 3-aminopentanoate creates a more sterically congested environment compared to the hydrogens in β-alanine methyl ester. This steric hindrance directly impedes the approach of electrophiles to the nitrogen's lone pair.

Core Mechanistic Principle: In nucleophilic substitution reactions like N-acylation, the rate is highly sensitive to steric bulk on both the nucleophile and the electrophile. Increased steric hindrance around the nucleophilic center (the amine) slows the reaction rate by increasing the activation energy of the transition state.[9]

We predict that β-alanine methyl ester will undergo N-acylation significantly faster and with higher yields under identical conditions than methyl 3-aminopentanoate. This difference can be exploited to achieve selective acylation in competitive reaction environments.

This protocol is designed to qualitatively and quantitatively compare the acylation rates. The choice of benzoyl chloride as the acylating agent provides a moderately reactive electrophile. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

G Workflow: Comparative N-Acylation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Analysis prep_a Flask A: Methyl 3-aminopentanoate + Et3N in DCM add_bzcl Add Benzoyl Chloride (0.95 equiv) to A & B at 0°C prep_a->add_bzcl prep_b Flask B: β-Alanine Methyl Ester HCl + 2 equiv. Et3N in DCM prep_b->add_bzcl stir Stir at RT Monitor by TLC add_bzcl->stir quench Quench with sat. NaHCO3 solution stir->quench When starting material consumed or rate slows extract Extract with DCM quench->extract purify Purify via Column Chromatography extract->purify analyze Analyze Yield & Purity (NMR, HPLC) purify->analyze

Caption: Experimental workflow for comparing N-acylation reactivity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Flask A: In a 50 mL round-bottom flask, dissolve methyl 3-aminopentanoate (1.0 mmol, 131 mg) and triethylamine (Et₃N) (1.2 mmol, 167 µL) in 10 mL of dichloromethane (DCM).

    • Flask B: In a separate 50 mL round-bottom flask, suspend β-alanine methyl ester hydrochloride (1.0 mmol, 139.6 mg) in 10 mL of DCM. Add Et₃N (2.2 mmol, 306 µL) to first neutralize the HCl salt and then act as the base for the reaction. Stir for 10 minutes.

    • Rationale: Triethylamine acts as a base to scavenge the HCl byproduct of the acylation reaction. Two equivalents are needed for the hydrochloride salt of β-alanine methyl ester.[7]

  • Reaction Initiation:

    • Cool both flasks to 0°C in an ice bath.

    • To each flask, add a solution of benzoyl chloride (0.95 mmol, 110 µL) in 2 mL of DCM dropwise over 2 minutes with vigorous stirring.

    • Rationale: Using a slight substoichiometric amount of the acylating agent ensures the comparison focuses on the nucleophile's reactivity and avoids complications from excess electrophile.

  • Monitoring and Workup:

    • Remove the ice baths and allow the reactions to stir at room temperature.

    • Monitor the consumption of the starting amine every 15 minutes using TLC (Eluent: 1:1 Ethyl Acetate/Hexanes).

    • Once the reaction in Flask B (β-alanine methyl ester) is complete (as indicated by TLC), quench both reactions by adding 15 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Separate the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Analysis:

    • Purify the crude products via silica gel column chromatography.

    • Determine the isolated yield for each reaction and confirm the structure and purity by ¹H NMR spectroscopy.

Expected Experimental Data:

ParameterMethyl 3-aminopentanoateβ-Alanine Methyl Ester
Reaction Time (TLC) > 3 hours~ 30 minutes
Isolated Yield ~ 70-80%> 95%
Key Observation Significant amount of unreacted starting material may be present when the other reaction is complete.Rapid and clean conversion to the N-benzoylated product.
Ester Group Reactivity: Base-Catalyzed Hydrolysis (Saponification)

The hydrolysis of the methyl ester group to a carboxylate is a fundamental reaction for both molecules, often used as a deprotection step in a larger synthesis.[10] The reaction proceeds via nucleophilic acyl substitution.

Core Mechanistic Principle: The rate of saponification is dependent on the electrophilicity of the carbonyl carbon and the accessibility of this center to the hydroxide nucleophile. While the electronic influence of the distant amine group is similar for both molecules, the ethyl group in methyl 3-aminopentanoate can exert a minor steric effect, potentially hindering the optimal trajectory of the incoming nucleophile.

We hypothesize that β-alanine methyl ester will exhibit a slightly faster rate of hydrolysis compared to methyl 3-aminopentanoate due to reduced steric clutter around the ester functional group.

G Mechanism: Base-Catalyzed Ester Hydrolysis (Saponification) ester Ester Substrate (R-COOCH₃) tetrahedral_int Tetrahedral Intermediate [R-C(O⁻)(OH)(OCH₃)] ester->tetrahedral_int 1. Nucleophilic Attack hydroxide Hydroxide Ion (⁻OH) carboxylate Carboxylate Anion (R-COO⁻) tetrahedral_int->carboxylate 2. Collapse of Intermediate (Loss of Methoxide) methanol Methanol (CH₃OH) tetrahedral_int->methanol

Caption: General mechanism for the saponification of a methyl ester.

This protocol uses in-situ ¹H NMR spectroscopy to monitor the disappearance of the methyl ester signal, providing a direct measure of the reaction rate.

Step-by-Step Methodology:

  • Sample Preparation:

    • NMR Tube A: Dissolve methyl 3-aminopentanoate (0.1 mmol, 13.1 mg) in 0.6 mL of DMSO-d₆.

    • NMR Tube B: Dissolve β-alanine methyl ester hydrochloride (0.1 mmol, 14.0 mg) in 0.6 mL of DMSO-d₆.

    • Acquire a baseline ¹H NMR spectrum (t=0) for each sample. The methyl ester singlet should be clearly visible around 3.6 ppm.[11]

  • Reaction Initiation:

    • Prepare a 2.0 M solution of sodium hydroxide (NaOH) in D₂O.

    • To Tube A, add 50 µL of the NaOH/D₂O solution (0.1 mmol, 1.0 equivalent).

    • To Tube B, add 100 µL of the NaOH/D₂O solution (0.2 mmol, 2.0 equivalents) to neutralize the HCl salt and catalyze the hydrolysis.

    • Quickly shake each tube and place it in the NMR spectrometer.

  • Monitoring and Analysis:

    • Acquire ¹H NMR spectra at regular intervals (e.g., every 10 minutes) for 2 hours.

    • Integrate the methyl ester singlet (~3.6 ppm) relative to the DMSO solvent peak.

    • Plot the percentage of remaining ester versus time for both reactions to compare their hydrolysis rates.

Expected Experimental Data:

ParameterMethyl 3-aminopentanoateβ-Alanine Methyl Ester
Key ¹H NMR Signal Methyl Singlet (~3.6 ppm)Methyl Singlet (~3.6 ppm)
Time for 50% Conversion (t₁/₂) ~ 60 minutes~ 45 minutes
Observation Slower, steady decrease of the methyl ester signal.Faster initial decrease of the methyl ester signal.

Summary of Reactivity Differences & Practical Implications

The choice between these two reagents should be guided by the specific demands of the synthetic step.

FeatureMethyl 3-aminopentanoateβ-Alanine Methyl Ester
Amine Nucleophilicity Lower (Sterically Hindered)Higher (Sterically Accessible)
Rate of N-Acylation SlowerFaster
Rate of Ester Hydrolysis Slower (Slightly)Faster (Slightly)
Primary Application Useful when moderate reactivity or specific stereochemical control at C3 is needed. The bulk can influence diastereoselectivity in subsequent reactions.Ideal as a general-purpose, highly reactive building block for peptide synthesis or when rapid, complete reaction at the amine is desired.[12]
Key Consideration Reactions at the amine center will be slower and may require more forcing conditions or highly reactive electrophiles.The free base is less stable and is typically generated in-situ from its hydrochloride salt.[8]

Conclusion

While both methyl 3-aminopentanoate and β-alanine methyl ester are valuable β-amino ester building blocks, their reactivity profiles are distinct. The primary differentiator is the steric hindrance imposed by the C3-ethyl group in methyl 3-aminopentanoate, which significantly reduces the nucleophilicity of its amino group compared to the sterically unencumbered amine of β-alanine methyl ester. This leads to markedly slower rates in reactions such as N-acylation. A secondary, less pronounced effect is a slightly retarded rate of ester hydrolysis.

For the synthetic chemist, this guide demonstrates that β-alanine methyl ester is the reagent of choice for applications requiring rapid and efficient functionalization of the amine. Conversely, methyl 3-aminopentanoate offers a more sterically demanding scaffold, a feature that could be strategically employed to influence diastereoselectivity in more complex synthetic sequences or when a less reactive nucleophile is desired to prevent side reactions. Understanding these fundamental differences is crucial for optimizing reaction conditions, improving yields, and designing more efficient and elegant synthetic routes.

References

  • CN106316869A - Synthesis method of beta-alanine methyl ester salt product - Google P
  • Kinetic Resolution of β-Amino Esters by Acylation Using Immobilized Penicillin Amidohydrolase | Organic Process Research & Development - ACS Publications. (URL: [Link])

  • beta-Alanine-methyl-ester | C4H10NO2+ | CID 1558496 - PubChem. (URL: [Link])

  • Poly(β-amino ester)s-based nanovehicles: Structural regulation and gene delivery - PMC. (URL: [Link])

  • Scheme 26. N-Acylation of b 3-amino esters by CAL-A. More reactive... - ResearchGate. (URL: [Link])

  • β-Alanine - Wikipedia. (URL: [Link])

  • Synthesis of methyl 3-oxopentanoate - PrepChem.com. (URL: [Link])

  • Weinstock, H. H., & May, E. L. (1940). Preparation of β-Alanine Methyl Ester. Journal of the American Chemical Society, 62(11), 3266–3267. (URL: [Link])

  • methyl 3-aminopentanoate - Stenutz. (URL: [Link])

  • Methyl 3-aminopropanoate hydrochloride | C4H10ClNO2 | CID 2734767 - PubChem. (URL: [Link])

  • Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers - MDPI. (URL: [Link])

  • US20030114488A1 - New processes for producing beta-alanine derivatives - Google P
  • Enantioselective Synthesis of α‐Aryl‐β2‐Amino‐Esters by Cooperative Isothiourea and Brønsted Acid Catalysis - PMC. (URL: [Link])

  • methyl (3S)-3-(methylamino)pentanoate | C7H15NO2 | CID 154540716 - PubChem. (URL: [Link])

  • Synthesis of β3-Amino Esters by Iridium-Catalyzed Asymmetric Allylic Alkylation Reaction | Organic Process Research & Development - ACS Publications. (URL: [Link])

  • Amino esters – Knowledge and References - Taylor & Francis. (URL: [Link])

  • Recent progress in the chemistry of β-aminoketones - RSC Publishing. (URL: [Link])

  • NH4Cl Catalyzed synthesis of β-amino Esters - ResearchGate. (URL: [Link])

  • Synthesis of methyl-3-aminocrotonate. Reagents: (a) 25% NH 3 (aq),... - ResearchGate. (URL: [Link])

  • BETA-Alanine Process Introduction - Nanjing Chemical Material Corp. (URL: [Link])

  • 26.4: Synthesis of Amino Acids - Chemistry LibreTexts. (URL: [Link])

  • and Enantioselective Reductive Mannich‐type Reaction of α,β‐Unsaturated Carboxylic Acids to Ketimines: A Direct Entry to Unprotected β 2,3,3‐Amino Acids - PMC. (URL: [Link])

  • hydrolysis of esters - Chemguide. (URL: [Link])

  • Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt( - III) - RSC Publishing. (URL: [Link])

  • A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks - MDPI. (URL: [Link])

  • HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS - European Patent Office - EP 0675867 B1. (URL: [Link])

  • methyl 3-methyl pentanoate, 2177-78-8 - The Good Scents Company. (URL: [Link])

  • beta-alanine 3-aminopropanoic acid - The Good Scents Company. (URL: [Link])

Sources

A Comparative Guide to Establishing Optical Rotation Standards for (S)-Methyl 3-aminopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the stereochemical purity of chiral molecules is paramount. Molecules with chiral centers can have vastly different therapeutic effects, with one enantiomer providing the desired outcome while the other may be inactive or even harmful. (S)-Methyl 3-aminopentanoate, a key β-amino ester building block, is no exception. Its chiral integrity directly impacts the quality and efficacy of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of analytical methodologies for verifying the chiral purity of (S)-Methyl 3-aminopentanoate. Crucially, for a non-pharmacopeial compound like this, a universally recognized optical rotation standard is often not available. Therefore, this document focuses on the principles and protocols for establishing a robust, self-validating internal standard and compares the classical method of polarimetry with modern chromatographic techniques.

Section 1: Polarimetry as a Cornerstone for Chiral Quality Control

Polarimetry is a foundational technique that measures the rotation of plane-polarized light as it passes through a solution containing a chiral compound.[1][2] This rotation is an intrinsic physical property of the molecule. The standardized value, known as specific rotation [α], is a critical quality attribute for identity and purity testing in the pharmaceutical industry.[3][4]

The measurement and validation of optical rotation are rigorously governed by pharmacopeial standards such as USP General Chapter <781> and European Pharmacopoeia (Ph. Eur.) 2.2.7.[3][5][6] These standards ensure that measurements are accurate, reproducible, and traceable.

The Challenge: Absence of a Public Standard for (S)-Methyl 3-aminopentanoate

An extensive search of scientific literature and chemical databases does not yield a consistently reported specific rotation value for (S)-Methyl 3-aminopentanoate. This is a common scenario for novel or specialized chemical entities. In such cases, the onus is on the researcher or manufacturer to establish a well-characterized in-house reference standard.

While no direct data exists for the target compound, values for structurally related molecules can provide a preliminary, albeit cautious, frame of reference.

Table 1: Specific Rotation of Structurally Related Compounds

CompoundStructureReported Specific Rotation [α]Notes / Conditions
(S)-Methyl 3-aminobutanoateC₅H₁₁NO₂Not consistently reported, but the parent acid and other esters suggest a small positive or negative rotation is likely.Data is sparse; requires internal verification.
(S)-3-Aminopentanoic acidC₅H₁₁NO₂No specific rotation value found in public databases.[7][8][9]The parent acid of the target ester.

Note: The absence of established values underscores the critical need for the internal qualification protocol described in this guide.

Protocol for Establishing a Specific Rotation Standard

To establish a reliable internal standard, one must begin with a material of the highest possible chemical and enantiomeric purity. This is typically achieved and verified using an orthogonal method, such as chiral HPLC (discussed in Section 2). Once a batch is confirmed to be enantiomerically pure (e.g., >99.5% enantiomeric excess), its specific rotation can be determined.

Step-by-Step Protocol:

  • Instrument Qualification: Ensure the polarimeter is fully qualified according to USP <781> or equivalent standards.[3] This includes operational qualification (OQ) for temperature control (typically 20°C or 25°C, held within ±0.5°C), wavelength accuracy (typically 589 nm, the sodium D-line), and linearity.[3][10]

  • Calibration Check: Before measurement, verify the instrument's accuracy using a NIST-traceable quartz plate or a certified sucrose standard solution.[5]

  • Sample Preparation:

    • Weighing: Accurately weigh a sufficient amount of the purified (S)-Methyl 3-aminopentanoate reference standard.

    • Solvent Selection: Dissolve the sample in a suitable, high-purity solvent in a Class A volumetric flask. The solvent must be specified (e.g., methanol, chloroform) as it significantly influences optical rotation.[11] The choice depends on solubility and inertness.

    • Concentration: Prepare a solution at a precise concentration (c), typically expressed in g/100 mL.[12][13] A concentration that yields an observed rotation between approximately -1° and +1° is often ideal for accuracy.

  • Measurement:

    • Blank Correction: Rinse the polarimeter cell (of a known path length, l, in decimeters) with the pure solvent and take a blank reading.

    • Sample Reading: Rinse the cell with the sample solution before filling it, ensuring no air bubbles are present in the light path.

    • Data Acquisition: Take multiple readings (e.g., 5-10) and calculate the average observed rotation (α). The reading should be stable.

  • Calculation of Specific Rotation [α]:

    • Use the Biot-Savart Law equation as defined in the pharmacopeias:[12][14] [α] = (100 × α) / (l × c)

    • Where:

      • [α] is the specific rotation.

      • α is the average observed rotation in degrees.

      • l is the path length of the cell in decimeters (dm).

      • c is the concentration in g/100 mL.

  • Reporting: The final value should be reported with the temperature and wavelength, for example: [α]D²⁵ = +X.X° (c 1.0, Methanol).

G cluster_prep Preparation & Setup cluster_measure Measurement cluster_calc Analysis & Reporting qualify 1. Instrument Qualification (USP <781>) calibrate 2. Calibration Check (NIST Standard) qualify->calibrate sample_prep 3. Precise Sample Preparation (Solvent, Concentration) calibrate->sample_prep blank 4. Measure Solvent Blank sample_prep->blank measure 5. Measure Sample (Multiple Readings) blank->measure calculate 6. Calculate Specific Rotation [α] = (100 * α) / (l * c) measure->calculate report 7. Report with Conditions (Temp, Wavelength, Conc.) calculate->report G cluster_methods Methodology start Chiral Purity Analysis Needed for (S)-Methyl 3-aminopentanoate q1 Need to Quantify Enantiomeric Excess (%ee)? start->q1 q2 Confirming Identity of Known Pure Material? q1->q2 No hplc Chiral HPLC (High Specificity, Quantitative) q1->hplc Yes polarimetry Polarimetry (Fast, Identity Check) q2->polarimetry Yes both Both Methods (Comprehensive Characterization) q2->both No, need full characterization hplc->both polarimetry->both

Sources

Mass Spectrometry Fragmentation Patterns of Beta-Amino Esters

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Structural Differentiation Challenge

In drug development, particularly in the synthesis of peptidomimetics and beta-lactam antibiotics, distinguishing beta-amino esters (3-aminoalkanoates) from their alpha-amino (2-aminoalkanoates) isomers is critical. While both classes share identical molecular weights and functional groups, their pharmacological profiles differ drastically.

This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation behaviors of these isomers. By leveraging the specific regiochemistry of alpha-cleavage relative to the nitrogen atom, researchers can definitively identify beta-amino esters through characteristic "base peaks" that differ systematically from alpha-isomers.

Mechanistic Comparison: Alpha vs. Beta Cleavage Pathways

The primary differentiator in the mass spectra of amino esters is the Alpha-Cleavage mechanism initiated by the radical cation (EI) or protonated species (ESI) of the amine nitrogen.

The Alpha-Cleavage Rule

Ionization preferentially occurs at the nitrogen lone pair due to its low ionization energy. The radical cation stabilizes by cleaving the C-C bond adjacent (alpha) to the nitrogen, forming a resonance-stabilized immonium ion .

  • Alpha-Amino Esters: The nitrogen is attached to C2. Alpha-cleavage breaks the C2–C1 (carbonyl) bond.[1][2]

    • Result: Loss of the entire ester group (–COOR).

    • Characteristic Ion:

      
      
      
  • Beta-Amino Esters: The nitrogen is attached to C3. Alpha-cleavage breaks the C3–C2 bond.[1]

    • Result: Loss of the alkyl-ester group (–CH2–COOR).

    • Characteristic Ion:

      
       (Note: If R=H, this is m/z 30).
      
Visualization of Fragmentation Pathways

FragmentationPathways cluster_Alpha Alpha-Amino Ester (R-CH(NH2)-COOEt) cluster_Beta Beta-Amino Ester (NH2-CH2-CH2-COOEt) Start Molecular Ion (M+.) Alpha_Ion Radical Cation on N Start->Alpha_Ion Isomer A Beta_Ion Radical Cation on N Start->Beta_Ion Isomer B Alpha_Frag Immonium Ion [R-CH=NH2]+ Alpha_Ion->Alpha_Frag α-Cleavage (C2-C1) Alpha_Neutral Neutral Loss: .COOEt (Mass 73) Alpha_Ion->Alpha_Neutral Beta_Frag Immonium Ion [CH2=NH2]+ (m/z 30) Beta_Ion->Beta_Frag α-Cleavage (C3-C2) Beta_Neutral Neutral Loss: .CH2-COOEt (Mass 87) Beta_Ion->Beta_Neutral

Figure 1: Mechanistic divergence of alpha- and beta-amino ester fragmentation. The site of nitrogen substitution dictates which carbon-carbon bond is cleaved, resulting in distinct neutral losses.

Comparative Data: Characteristic Ions

The following table compares the Electron Ionization (EI) fragmentation patterns of ethyl esters of Alanine (Alpha) and Beta-Alanine.

FeatureAlpha-Alanine Ethyl EsterBeta-Alanine Ethyl EsterMechanistic Origin
Structure


Regio-isomerism
Molecular Weight 117 Da117 DaIdentical
Base Peak (100%) m/z 44 m/z 30 Alpha-cleavage product stability
Primary Neutral Loss -73 Da (–COOEt)-87 Da (–CH2COOEt)Bond cleaved relative to N
Immonium Ion Structure


Fragment remaining after cleavage
Secondary Ions m/z 88 (M - Ethyl)m/z 72 (M - OEt)Ester-specific fragmentations

Key Diagnostic Insight:

  • m/z 44 Dominance: Indicates substitution at the alpha-carbon (Methyl group retained on immonium ion).

  • m/z 30 Dominance: Indicates a primary amine on a primary carbon (unsubstituted beta-carbon), typical of beta-alanine derivatives.

Technique Comparison: EI vs. ESI-MS/MS

While Electron Ionization (EI) provides a "fingerprint," Electrospray Ionization (ESI) combined with Collision-Induced Dissociation (CID) is often used in LC-MS workflows for complex mixtures.

Electron Ionization (EI)
  • Pros: Hard ionization generates rich structural fragmentation; "Base Peak" rules (m/z 30 vs 44) are highly reproducible.

  • Cons: Molecular ion (

    
    ) is often weak or absent due to rapid alpha-cleavage.
    
  • Best For: Pure compound identification, GC-MS analysis of volatile esters.

ESI-CID (MS/MS)
  • Pros: Soft ionization preserves the molecular ion (

    
    ); high sensitivity.
    
  • Cons: Fragmentation requires optimization of collision energy (CE).

  • Behavior:

    • Alpha-Isomers: Often show loss of

      
       (17 Da) and 
      
      
      
      (46 Da) or ester alcohol.
    • Beta-Isomers: Frequently exhibit a retro-Michael addition pathway, losing the amine or the alpha,beta-unsaturated ester fragment.

    • Immonium Ions: At high collision energies, ESI spectra often reproduce the characteristic immonium ions seen in EI (m/z 30 for beta-ala, m/z 44 for alpha-ala).

Experimental Protocol: Structural Differentiation Workflow

This protocol is designed to validate the identity of a beta-amino ester using GC-MS (EI) or LC-MS/MS (ESI).

Step 1: Sample Preparation
  • Derivatization (Optional but Recommended for GC-MS): Beta-amino esters can cyclize to form beta-lactams under thermal stress. Convert to N-acetyl or N-trifluoroacetyl derivatives if peak tailing is observed.

    • Reagent: Trifluoroacetic anhydride (TFAA) in dichloromethane.

    • Condition: 60°C for 30 mins.

  • Direct Injection (LC-MS): Dissolve 1 mg sample in 1 mL Methanol/Water (50:50) + 0.1% Formic Acid.

Step 2: MS Acquisition Parameters
  • GC-MS (EI):

    • Source Temp: 230°C.

    • Electron Energy: 70 eV.

    • Scan Range: m/z 25–300 (Ensure low mass range captures m/z 30).

  • LC-MS/MS (ESI):

    • Mode: Positive Ion (

      
      ).
      
    • Collision Energy (CE): Ramp 10–40 eV to observe the transition from molecular ion to immonium fragments.

Step 3: Data Analysis (Decision Tree)

DecisionTree Start Analyze MS Spectrum (Check Base Peak) Check_30 Is Base Peak m/z 30? Start->Check_30 Check_44 Is Base Peak m/z 44? Check_30->Check_44 No Result_Beta IDENTIFIED: Beta-Amino Ester (Primary amine on Beta-C) Check_30->Result_Beta Yes Result_Alpha IDENTIFIED: Alpha-Amino Ester (Primary amine on Alpha-C) Check_44->Result_Alpha Yes Result_Sub Check Substituents: Calculate Immonium Mass (R-CH=NH2+) Check_44->Result_Sub No (Other m/z)

Figure 2: Logical decision tree for differentiating alpha and beta isomers based on characteristic base peaks.

References
  • Chemistry Steps. (2025). Alpha (α) Cleavage in Mass Spectrometry. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ChemGuide. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation. Retrieved from [Link]

  • Michigan State University. (2023). Mass Spectrometry - Fragmentation of Amines. Retrieved from [Link]

Sources

Stability Comparison: Linear vs. Cyclic Beta-Amino Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of peptidomimetics and prodrugs,


-amino acids offer a strategic advantage over 

-amino acids due to their inherent resistance to proteolytic degradation. However, when derivatized as esters —a common approach for prodrug delivery or synthetic intermediates—their stability profiles diverge significantly based on backbone topology.

This guide objectively compares Linear


-Amino Acid Esters  (e.g., 

-alanine derivatives) versus Cyclic

-Amino Acid Esters
(e.g., cispentacin or ACHC derivatives).

Key Finding: Cyclic


-amino acid esters exhibit superior stability against both chemical hydrolysis and enzymatic degradation compared to their linear counterparts. This enhanced stability is driven by conformational locking  and steric shielding , which restrict the access of water and esterases to the carbonyl carbon.

Mechanistic Foundation: Why Topology Matters

To predict stability, we must understand the molecular drivers of degradation. The two primary degradation pathways for these esters are Hydrolysis (attack by water/hydroxide) and Intramolecular Cyclization (attack by the N-terminus to form


-lactams).
The Steric Shield Effect

In linear esters, the


 bond is free to rotate. This flexibility allows esterases to induce a fit, exposing the carbonyl group. In cyclic analogs (like 2-aminocyclopentanecarboxylic acid, ACPC), the carbon backbone is locked in a ring. The ring hydrogens and the rigid geometry create a "steric wall" that physically blocks the trajectory of incoming nucleophiles (water or Serine-195 in esterases).
Conformational Constraints & Lactamization

Linear


-amino esters can undergo intramolecular aminolysis to form 

-lactams. While disfavored by ring strain, this pathway is accessible in basic conditions. Cyclic

-amino esters are geometrically constrained; forming a lactam would require forming a fused bicyclic system (e.g., a 4,5-fused system for ACPC), which introduces immense ring strain, effectively shutting down this degradation pathway under physiological conditions.
Visualization: Degradation Logic

The following diagram illustrates the divergent pathways and the "blocking" effect in cyclic systems.

StabilityPathways Linear Linear Beta-Amino Ester Hydrolysis Hydrolysis (Acid/Base/Enzyme) Linear->Hydrolysis Fast (Flexible Access) Lactam Intramolecular Cyclization Linear->Lactam Possible (Basic pH) Cyclic Cyclic Beta-Amino Ester Cyclic->Hydrolysis Slow (Steric Shield) Cyclic->Lactam Blocked (Ring Strain) Products_L Linear Acid + Alcohol Hydrolysis->Products_L Products_C Cyclic Acid + Alcohol Hydrolysis->Products_C BetaLactam Beta-Lactam (Unwanted Side Product) Lactam->BetaLactam

Figure 1: Comparative degradation pathways. Note the high resistance of cyclic esters to both major degradation routes.

Comparative Performance Data

The following data summarizes stability trends observed in physiological buffers (pH 7.4) and plasma esterase assays.

Table 1: Stability Profile Comparison
FeatureLinear

-Amino Esters
Cyclic

-Amino Esters
Mechanistic Driver
Chemical Hydrolysis (

, pH 7.4)
Moderate (Hours to Days)High (Days to Weeks)Cyclic structures prevent optimal orbital alignment for nucleophilic attack.
Enzymatic Hydrolysis (Plasma) Low (

min)
High (

hours)
Rigid ring prevents "induced fit" into esterase active pockets [1].
Lactamization Risk Moderate (pH dependent)NegligibleGeometric constraints prevent formation of strained fused rings.
Shelf-Life (Solid State) Good (if kept dry/acidic)ExcellentCrystal lattice energy is often higher for rigid cyclic zwitterions.

Critical Insight: In drug delivery, linear


-amino esters often require "double prodrug" strategies (e.g., POM-esters) to survive plasma long enough to reach cells. Cyclic analogs often survive plasma circulation too well, requiring specific esterase-targeting designs if they are intended to be prodrugs [2].

Experimental Protocols

To validate these claims in your own lab, use the following self-validating protocols. These are designed to minimize artifacts (e.g., preventing continued hydrolysis after sampling).

Protocol A: Enzymatic Stability Assay (Plasma)

Objective: Determine the half-life (


) of the ester in the presence of biologically relevant esterases.

Reagents:

  • Pooled Human/Rat Plasma.

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Internal Standard (e.g., Warfarin or a stable analog).

  • Quenching Solution: Ice-cold Acetonitrile (MeCN) with 0.1% Formic Acid.

Workflow:

  • Equilibration: Thaw plasma at 37°C. Dilute 1:1 with PBS if reaction is too fast (optional).

  • Spiking: Add test ester (from 10 mM DMSO stock) to plasma to reach final conc. of 10

    
    M. Keep DMSO < 1%.
    
  • Incubation: Shake at 37°C.

  • Sampling: At

    
     min:
    
    • Remove 50

      
      L aliquot.
      
    • CRITICAL STEP: Immediately dispense into 200

      
      L Quenching Solution. Vortex vigorously for 30s. Why? The high organic content precipitates proteins (enzymes), instantly stopping the reaction.
      
  • Processing: Centrifuge at 10,000 x g for 10 min. Transfer supernatant to HPLC vials.

  • Analysis: LC-MS/MS. Monitor parent ester depletion.

Protocol B: Chemical Hydrolysis (pH-Stat or HPLC)

Objective: Measure spontaneous hydrolysis rate constants (


) without enzymes.

Workflow Visualization:

ExperimentalFlow cluster_sampling Sampling Loop Start Prepare Buffer (PBS pH 7.4 or Borate pH 9.0) Spike Spike Ester (Final 100 µM) Start->Spike Incubate Incubate @ 37°C (Thermostated) Spike->Incubate Sample Aliquot Incubate->Sample Incubate->Sample Quench Acid Quench (pH < 3) Sample->Quench Analyze HPLC Analysis (Reverse Phase) Quench->Analyze

Figure 2: Chemical stability workflow. Acid quenching is crucial to freeze the equilibrium of base-catalyzed hydrolysis.

Expert Recommendations

  • For Prodrug Design: If your goal is rapid release in the blood, Linear

    
    -amino esters  are preferred, though they may be too unstable. You may need to sterically bulk the alcohol side (e.g., isopropyl ester) to tune the rate.
    
  • For Peptidomimetics: If the ester is a synthetic intermediate intended to survive multiple reaction steps, Cyclic

    
    -amino esters  (like methyl 2-aminocyclopentanecarboxylate) are far superior. They resist spontaneous cyclization and can withstand mild aqueous workups without significant hydrolysis [3].
    
  • Handling: Always store linear

    
    -amino esters as their hydrochloride salts. The free base form is prone to intermolecular polymerization or lactamization. Cyclic esters are more forgiving but should still be stored desiccated.
    

References

  • MDPI. (2017). Efficient Enzymatic Routes for the Synthesis of New Eight-membered Cyclic β-Amino Acid and β-Lactam Enantiomers. Available at: [Link]

  • Royal Society of Chemistry. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? Available at: [Link][1][2][3][4][5]

  • American Chemical Society. (2023). 3D Macrocyclic Structure Boosted Gene Delivery: Multi-Cyclic Poly(β-Amino Ester)s from Step Growth Polymerization. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Validating Enantiomeric Excess of Beta-Amino Esters

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stereochemical purity of drug candidates is not merely a quality metric; it is a critical determinant of therapeutic efficacy and safety. Beta-amino esters are a prominent structural motif in a multitude of pharmacologically active compounds, and the precise determination of their enantiomeric excess (ee) is a cornerstone of process development and quality control. This guide provides an in-depth comparison of the primary analytical techniques for validating the ee of beta-amino esters, grounded in scientific principles and practical, field-proven insights.

The Imperative of Enantiomeric Purity in Drug Development

The differential pharmacological and toxicological profiles of enantiomers are well-documented. For beta-amino esters, one enantiomer may exhibit the desired therapeutic effect while the other could be inactive, or worse, contribute to adverse effects. Consequently, regulatory bodies like the FDA mandate rigorous control and validation of the stereochemical identity of chiral drug substances.[1][2][3] This necessitates the development of robust and reliable analytical methods to quantify the enantiomeric composition.

A Comparative Analysis of Key Analytical Methodologies

The determination of enantiomeric excess primarily relies on three powerful analytical techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[4][5] The choice of method is dictated by the physicochemical properties of the analyte, the required sensitivity, and the stage of drug development.

Chiral High-Performance Liquid Chromatography (HPLC): The Industry Workhorse

Chiral HPLC is arguably the most widely employed technique for the enantioselective analysis of non-volatile compounds like beta-amino esters.[4][6] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).[6][7]

The Causality Behind Experimental Choices in Chiral HPLC:

  • Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical parameter. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often the first choice due to their broad applicability and ability to resolve a wide range of chiral compounds through a combination of hydrogen bonding, dipole-dipole, and π-π interactions.[4][8] For beta-amino esters, CSPs with π-acidic or π-basic properties can also be highly effective.[7]

  • Mobile Phase Optimization: The mobile phase composition, typically a mixture of a non-polar solvent (like hexane) and a polar modifier (like isopropanol or ethanol), is fine-tuned to achieve optimal resolution and retention times. The modifier concentration influences the strength of interactions between the analyte and the CSP.

  • Detection: UV detection is standard for beta-amino esters containing a chromophore. For analytes lacking a strong chromophore, derivatization with a UV-active or fluorescent tag, such as NBD-Cl, can be employed to enhance sensitivity.[9]

Workflow for Chiral HPLC Method Development:

cluster_0 Chiral HPLC Method Development Workflow Analyte Beta-Amino Ester Sample CSP_Screening CSP Screening (Polysaccharide, Pirkle-type, etc.) Analyte->CSP_Screening Mobile_Phase_Opt Mobile Phase Optimization (Hexane/Alcohol Ratio) CSP_Screening->Mobile_Phase_Opt Parameter_Adj Adjust Flow Rate & Temperature Mobile_Phase_Opt->Parameter_Adj Validation Method Validation (ICH Guidelines) Parameter_Adj->Validation Analysis Routine ee Analysis Validation->Analysis

Caption: A systematic workflow for developing a robust chiral HPLC method.

Chiral Gas Chromatography (GC): High-Resolution for Volatile Analytes

Chiral GC is a powerful technique for the separation of volatile and thermally stable compounds.[5][10] For beta-amino esters, which are generally non-volatile, derivatization is a mandatory step to increase their volatility and thermal stability.

The Rationale Behind Derivatization in Chiral GC:

  • Increasing Volatility: The primary reason for derivatization is to convert the non-volatile beta-amino ester into a more volatile derivative suitable for GC analysis. This is typically achieved by esterifying the carboxyl group and acylating the amino group.

  • Improving Chromatographic Performance: Derivatization can also improve peak shape and reduce tailing by blocking polar functional groups that can interact with active sites on the column.

  • Common Derivatizing Agents: A two-step derivatization is common, for instance, methylation of the carboxylic acid followed by acylation of the amine with reagents like trifluoroacetic anhydride (TFAA). It is crucial to ensure that the derivatization process itself does not cause racemization.

Experimental Workflow for Chiral GC Analysis:

cluster_1 Chiral GC Method Development Workflow Sample Beta-Amino Ester Sample Derivatization Achiral Derivatization (e.g., Esterification & Acylation) Sample->Derivatization Column_Selection Chiral GC Column Selection (e.g., Cyclodextrin-based) Derivatization->Column_Selection Temp_Programming Temperature Program Optimization Column_Selection->Temp_Programming Validation Method Validation Temp_Programming->Validation Analysis Routine ee Analysis Validation->Analysis

Caption: Workflow for ee determination of beta-amino esters using chiral GC.

Chiral NMR Spectroscopy: A Powerful Tool for Mechanistic Insights

NMR spectroscopy offers a distinct advantage in that it does not require chromatographic separation.[4] The determination of enantiomeric excess is achieved by converting the enantiomers into diastereomers in situ through the use of a chiral auxiliary, leading to distinct signals in the NMR spectrum.[4][11]

Approaches in Chiral NMR Spectroscopy:

  • Chiral Derivatizing Agents (CDAs): The beta-amino ester is covalently reacted with a chiral derivatizing agent, such as Mosher's acid, to form diastereomers.[4][11] These diastereomers have different NMR spectra, allowing for the integration of their distinct signals to determine the enantiomeric ratio.

  • Chiral Solvating Agents (CSAs): A non-covalent approach where a chiral solvating agent is added to the NMR sample.[4][12] The CSA forms transient diastereomeric complexes with the enantiomers, inducing chemical shift differences between them. This method is advantageous as it is non-destructive and requires minimal sample preparation.[11]

Logical Flow for Chiral NMR Analysis:

cluster_2 Chiral NMR Analysis Workflow Sample_Prep Prepare NMR Sample of Beta-Amino Ester Add_Auxiliary Add Chiral Auxiliary (CDA or CSA) Sample_Prep->Add_Auxiliary Acquire_Spectrum Acquire High-Resolution NMR Spectrum Add_Auxiliary->Acquire_Spectrum Identify_Signals Identify Diastereotopically Resolved Signals Acquire_Spectrum->Identify_Signals Integrate Integrate Signals & Calculate ee Identify_Signals->Integrate

Caption: A streamlined workflow for determining ee by chiral NMR spectroscopy.

Performance Comparison of Analytical Techniques

FeatureChiral HPLCChiral GCChiral NMR Spectroscopy
Principle Differential interaction with a chiral stationary phase.[6]Separation of volatile derivatives on a chiral stationary phase.[10]Formation of diastereomers with distinct NMR signals.[4]
Sample Volatility Not required.Required (derivatization often necessary).[5]Not required.
Sensitivity High (UV, FLD).[9]Very high (FID, MS).[10]Relatively low.
Resolution Generally good to excellent.Excellent.Dependent on the chiral auxiliary and magnetic field strength.
Sample Throughput Moderate.High.High (for screening).
Method Development Can be time-consuming (CSP and mobile phase screening).Requires optimization of derivatization and temperature program.Can be rapid (screening of chiral auxiliaries).
Quantitation Highly accurate and precise.[4]Highly accurate and precise.Good for ee determination, less so for absolute concentration.
Self-Validation System suitability tests (resolution, tailing factor).[13]System suitability tests (resolution, peak shape).Internal standard can be used for reference.

Detailed Experimental Protocols

The following protocols are provided as a comprehensive guide. It is imperative to validate any analytical method according to ICH guidelines to ensure it is fit for its intended purpose.[3][14]

Protocol 1: Chiral HPLC for the Determination of ee
  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A polysaccharide-based chiral stationary phase column (e.g., Chiralcel OD-H or Chiralpak AD-H).

    • Mobile Phase: Prepare a filtered and degassed mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The optimal ratio should be determined during method development.

  • Sample Preparation:

    • Dissolve the beta-amino ester sample in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Prepare a racemic standard of the beta-amino ester at the same concentration to confirm the elution order and resolution of the enantiomers.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: Determined by the UV spectrum of the analyte (e.g., 220 nm).

    • Injection Volume: 10 µL.

  • Data Analysis and Self-Validation:

    • Inject the racemic standard to establish the retention times of the two enantiomers and calculate the resolution factor (Rs). A resolution of >1.5 is generally considered baseline separation.

    • Inject the sample solution.

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.[6]

Protocol 2: Chiral GC-MS for the Determination of ee
  • Derivatization of Beta-Amino Ester:

    • To 1 mg of the beta-amino ester sample, add 1 mL of 3 N methanolic HCl.

    • Cap the vial and heat at 100 °C for 30 minutes.

    • Cool the mixture and evaporate the solvent under a gentle stream of nitrogen.

    • To the residue, add 1 mL of methylene chloride and 100 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial and heat at 60 °C for 20 minutes.

    • Cool the sample and evaporate the excess reagent and solvent.

    • Reconstitute the residue in a suitable solvent (e.g., methylene chloride) for GC analysis.

  • GC-MS System and Conditions:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

    • Column: A chiral capillary column (e.g., a cyclodextrin-based column like Chirasil-Val).[15]

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: Optimize the temperature program to achieve baseline separation of the diastereomeric derivatives. A typical program might start at a low temperature and ramp up to a higher temperature.

    • Injector Temperature: 250 °C.

    • MS Detector: Operate in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

  • Data Analysis and Self-Validation:

    • Inject a derivatized racemic standard to determine the retention times and confirm separation.

    • Inject the derivatized sample.

    • Integrate the peak areas of the two enantiomers in the SIM chromatogram.

    • Calculate the enantiomeric excess as described for the HPLC method.

Protocol 3: Chiral NMR for the Determination of ee using a Chiral Solvating Agent
  • Sample Preparation:

    • Dissolve an accurately weighed amount of the beta-amino ester in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the sample.

  • Addition of Chiral Solvating Agent (CSA):

    • Add a molar equivalent of a suitable CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.

    • Gently mix the contents of the tube.

  • NMR Data Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum of the mixture.

    • Observe the splitting of one or more proton signals of the beta-amino ester into two sets of signals, corresponding to the two diastereomeric complexes.

  • Data Analysis and Self-Validation:

    • Identify a well-resolved pair of signals corresponding to the two enantiomers.

    • Carefully integrate the areas of these two signals.

    • Calculate the enantiomeric excess from the integration values: ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100.

    • To confirm the assignment, a sample of known ee can be analyzed.

Conclusion

The validation of the enantiomeric excess of beta-amino esters is a critical undertaking in pharmaceutical development. Chiral HPLC stands out as the most versatile and widely adopted method, while chiral GC offers superior resolution for volatile derivatives. Chiral NMR spectroscopy provides a rapid and non-destructive alternative, particularly valuable for high-throughput screening and mechanistic studies. The selection of the most appropriate technique requires a thorough understanding of the analyte's properties and the specific analytical requirements. By following the detailed protocols and embracing a systematic approach to method development and validation, researchers can ensure the stereochemical integrity of their chiral drug candidates, ultimately contributing to the development of safer and more effective medicines.

References

  • Direct HPLC separation of beta-aminoester enantiomers on totally synthetic chiral st
  • Chiral HPLC Analysis for Enantiomeric Excess Determination: A Compar
  • A Comparative Guide to Enantiomeric Excess Determination of 1-(4-Chlorophenyl)
  • Two methods for the determination of enantiomeric excess and concentration of a chiral sample with a single spectroscopic measurement. PubMed.
  • Part 7: Analytical Techniques for Stereochemistry. Chiralpedia.
  • Determination of enantiomeric excess. Unknown Source.
  • A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. JOVE.
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. ScienceDirect.
  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC.
  • Cristiano Bolchi, Gabriella Roda, Marco Pallavicini 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the. AIR Unimi.
  • Proline Derivatization and Enantioresolution by Chiral GC. Sigma-Aldrich.
  • Q2(R2)
  • A new 31P NMR method for the enantiomeric excess determination of alcohols, amines and amino acid esters. Academia.edu.
  • FDA Guidance on analytical procedures and methods valid
  • Analytical Method Development and Valid
  • A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solv
  • Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. Letters in Applied NanoBioScience.
  • NMR spectroscopic detection of chirality and enantiopurity in referenced systems without form
  • A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. PubMed.
  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry.
  • ICH and FDA Guidelines for Analytical Method Valid
  • Chiral stationary phases and applications in gas chrom
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • A Guide to the Analysis of Chiral Compounds by GC. Restek.
  • Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI Chemicals.
  • A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.
  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool.
  • Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents.

Sources

Safety Operating Guide

Operational Guide: Methyl 3-aminopentanoate Hydrochloride Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Methyl 3-aminopentanoate hydrochloride (CAS: 119924-95-7 or similar isomers) is a beta-amino acid ester salt commonly used as a pharmaceutical intermediate. While often perceived as a stable salt, its disposal requires specific segregation protocols due to its latent reactivity (ester hydrolysis) and potential for amine liberation.[1]

Improper disposal risks:

  • Hydrolysis: Contact with basic waste streams liberates Methanol (flammable/toxic) and the free amine (odorous/volatile).

  • Regulatory Violation: Although not typically a P-listed or U-listed acute toxin under RCRA, it is a chemical reagent that must not be disposed of via sanitary sewer systems.[1]

Chemical Identity Table
ParameterDetail
Chemical Name Methyl 3-aminopentanoate hydrochloride
Molecular Formula C₆H₁₃NO₂[1][2] · HCl
Physical State White to off-white solid (powder/crystalline)
Solubility High water solubility; soluble in methanol/ethanol
Key Hazards (GHS) H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[3] Irrit.)
Reactivity Incompatible with strong oxidizers and strong bases.

Hazard Assessment & Segregation Logic (The "Why")

As a Senior Scientist, I emphasize that safety protocols are not just rules but logical consequences of chemical reactivity. You must understand the mechanism of failure to prevent it.

The Hydrolysis Trap

The hydrochloride salt stabilizes the amine, making it non-volatile and relatively shelf-stable.[1] However, the methyl ester moiety is susceptible to hydrolysis.[1][4]

  • Scenario: If you mix this waste with a basic aqueous waste stream (pH > 10).

  • Reaction:

    
    
    
  • Result: You inadvertently generate Methanol (lowering the flashpoint of the waste container) and the free amine (likely causing a foul odor and potential respiratory issues).

Directive: NEVER commingle Methyl 3-aminopentanoate HCl waste with basic/caustic waste streams (e.g., sodium hydroxide solutions).[1]

Step-by-Step Disposal Workflows

A. Solid Waste (Pure Substance or Spill Cleanup)

Applicability: Expired reagents, solid spills, contaminated weighing boats.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Segregation: Ensure the container is free of oxidizing agents (e.g., nitrates, perchlorates).[1]

  • Labeling: Apply a hazardous waste label.

    • Constituents: "Methyl 3-aminopentanoate HCl, 99%"[1]

    • Hazard Checkbox: Irritant.[5]

  • Sealing: Cap tightly. Tape the cap if transferring to a central accumulation area to prevent loosening due to vibration.

B. Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: Post-reaction solvents containing the compound.

  • Determine Solvent Base:

    • Organic Solvent (DCM, Methanol, Ethyl Acetate): Dispose of in the "Organic Solvents" waste stream.[1]

      • Note: If the solvent is halogenated (e.g., DCM), use the Halogenated waste container.[1]

    • Aqueous Solution: Dispose of in "Aqueous Chemical Waste."

      • Critical Check: Measure pH. If pH > 9, adjust to neutral (pH 6-8) using dilute HCl before adding to the drum to prevent immediate hydrolysis and off-gassing.[1]

  • Secondary Containment: Always transport liquid waste containers in a secondary tub to capture leaks.

Operational Decision Matrix (Visualization)

The following diagram outlines the logical flow for disposing of this specific compound, enforcing the segregation rules discussed above.

DisposalFlow Start Waste Generation: Methyl 3-aminopentanoate HCl StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Debris) StateCheck->Solid Solid Liquid Liquid/Solution StateCheck->Liquid Liquid SolidCont Container: Wide-mouth HDPE Jar Solid->SolidCont SolidLabel Labeling: 'Solid Chemical Waste' Check: Irritant SolidCont->SolidLabel SolidDispose Dispose: Solid Hazardous Waste (Incineration) SolidLabel->SolidDispose SolventCheck Identify Solvent Base Liquid->SolventCheck OrgSolv Organic Solvent (MeOH, DCM, etc.) SolventCheck->OrgSolv >10% Organics AqSolv Aqueous Solution SolventCheck->AqSolv Mostly Water OrgWaste Dispose: Organic Waste Stream (Halogenated or Non-Halogenated) OrgSolv->OrgWaste PHCheck CRITICAL STEP: Check pH AqSolv->PHCheck Neutralize Adjust pH to 6-8 (Prevent Hydrolysis) PHCheck->Neutralize pH > 9 (Basic) AqWaste Dispose: Aqueous Waste Stream (Toxic/Irritant) PHCheck->AqWaste pH < 9 Neutralize->AqWaste

Figure 1: Decision matrix for Methyl 3-aminopentanoate HCl disposal, highlighting the critical pH check for aqueous solutions to prevent unintended hydrolysis.

Emergency Response: Spill Management

In the event of a benchtop spill, immediate action is required to prevent tracking the powder or inhaling dust.[1]

  • PPE: Nitrile gloves, safety glasses, and a lab coat are mandatory.[1] If the powder is fine and aerosolizing, use a fit-tested N95 or half-mask respirator.[1]

  • Containment:

    • Solid: Do not dry sweep if dust generation is likely. Cover with a damp paper towel to weigh down the powder, then scoop into a disposal bag.[1]

    • Liquid: Cover with an inert absorbent (vermiculite or spill pads). Do not use "base neutralizer" spill kits blindly, as the heat of neutralization might accelerate ester hydrolysis.[1]

  • Decontamination: Wipe the surface with water followed by a detergent solution. The compound is water-soluble, so simple aqueous cleaning is effective.[1]

Regulatory Compliance (US/Global Best Practice)

While this specific compound is not a "Listed Waste" (F, K, P, or U lists) under US EPA RCRA regulations [1], it must be characterized properly.[1]

  • Waste Code Assignment:

    • If pure: Classify as Non-Regulated Chemical Waste (federally) but manage as Hazardous per institutional policy.

    • If in flammable solvent: D001 (Ignitable).[6]

    • If in halogenated solvent: F002/F003 (Spent Solvents).

  • Drain Disposal: Strictly prohibited. The Clean Water Act and local POTW permits generally ban the discharge of chemical reagents, regardless of toxicity, due to interference with biological treatment systems [2].[1]

References

  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1] RCRA Regulations.[6][7] Available at: [Link]

  • National Institutes of Health (PubChem). Methyl 3-aminopropanoate hydrochloride (Structural Analog) Safety and Hazards. Available at: [Link][8]

Sources

Navigating the Safe Handling of Methyl 3-aminopentanoate Hydrochloride: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the safe handling of novel chemical entities is paramount. Methyl 3-aminopentanoate hydrochloride, a key building block in the synthesis of various therapeutic agents, requires a comprehensive understanding of its hazard profile to ensure the well-being of laboratory personnel. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE) when working with this compound. Our approach is grounded in established safety principles for similar amino acid ester hydrochlorides, ensuring a robust and precautionary framework.

Understanding the Hazards: A Proactive Approach to Safety

  • Skin Irritant (Category 2): May cause skin irritation upon direct contact.[1][4]

  • Serious Eye Irritant (Category 2): Can cause serious irritation if it comes into contact with the eyes.[1][4][5]

  • May Cause Respiratory Irritation: Inhalation of dust or aerosols can lead to irritation of the respiratory tract.[2][6]

  • Harmful if Swallowed (Acute Toxicity, Oral, Category 4): Ingestion of the compound may be harmful.[2]

This understanding of potential hazards is the cornerstone of our PPE recommendations. By anticipating these risks, we can implement effective protective measures.

Core Personal Protective Equipment (PPE) Requirements

A baseline of PPE is mandatory for any work involving Methyl 3-aminopentanoate hydrochloride. This foundational protection mitigates the primary routes of exposure.

Eye and Face Protection: The First Line of Defense

Direct contact with the eyes can cause serious irritation.[1][5] Therefore, appropriate eye and face protection is non-negotiable.

  • Standard Operations: For routine tasks such as weighing, preparing solutions, and transfers where the risk of splashing is minimal, safety glasses with side shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards are required.[3][5]

  • Higher Risk Procedures: During activities with an increased potential for splashing, such as when working with larger quantities or during vigorous mixing, tight-sealing safety goggles should be worn.[2][5] For maximum protection, a face shield used in conjunction with safety goggles is recommended.

Skin and Body Protection: A Barrier Against Irritation

To prevent skin irritation, a comprehensive approach to skin and body protection is essential.

  • Gloves: Compatible chemical-resistant gloves must be worn at all times. Nitrile gloves are a common and effective choice for handling solid chemicals. It is crucial to inspect gloves for any signs of degradation or perforation before each use .[1] Always use proper glove removal technique to avoid contaminating your skin.

  • Laboratory Coat: A standard laboratory coat is required to protect street clothing and provide an additional layer of protection for the skin. For tasks with a higher risk of contamination, a lab coat with elastic cuffs is recommended.

  • Additional Protective Clothing: For large-scale operations or in the event of a significant spill, protective clothing that covers the entire body may be necessary.[1]

Respiratory Protection: Safeguarding Against Inhalation

The potential for respiratory tract irritation from airborne particles of Methyl 3-aminopentanoate hydrochloride necessitates careful consideration of respiratory protection.[2][6]

  • Engineering Controls: The primary method for controlling respiratory hazards is through the use of engineering controls , such as a certified chemical fume hood or a powder containment hood.[1] All weighing and handling of the solid compound should be performed within these ventilated enclosures.

  • Respirator Use: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a government-approved respirator should be used.[1][2] A particulate respirator (e.g., N95, FFP2) may be appropriate for nuisance dust, but a risk assessment should be conducted to determine the correct type of respirator.

Operational Plans: From Routine Handling to Emergency Response

A proactive safety culture extends beyond simply wearing PPE. It involves integrating safety into every step of the experimental workflow.

Standard Operating Procedure for Handling Methyl 3-aminopentanoate Hydrochloride
  • Preparation: Before handling the compound, ensure that the designated work area (e.g., fume hood) is clean and uncluttered. Verify that an eyewash station and safety shower are readily accessible.[3][5]

  • Donning PPE: Put on all required PPE in the correct order: lab coat, then respirator (if required), followed by eye protection, and finally gloves.

  • Handling the Compound:

    • Perform all manipulations that may generate dust within a certified chemical fume hood.

    • Use appropriate tools (spatulas, weighing paper) to handle the solid. Avoid creating dust clouds.

    • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Doffing PPE: Remove PPE in a manner that prevents cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection. Wash hands thoroughly with soap and water after removing all PPE.[1]

Emergency Response Plan

In the event of an accidental exposure or spill, immediate and correct action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[1][3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

  • Spill Response:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

    • For larger spills, it may be necessary to use an absorbent material to contain the spill.

    • Clean the spill area with a suitable decontaminating agent.

Disposal Plan: Responsible Chemical Waste Management

All waste materials contaminated with Methyl 3-aminopentanoate hydrochloride must be handled and disposed of in accordance with local, state, and federal regulations.

  • Solid Waste: Unused compound and any materials used for cleaning up spills (e.g., absorbent pads, contaminated gloves) should be placed in a clearly labeled, sealed container for hazardous waste disposal.

  • Liquid Waste: Solutions containing Methyl 3-aminopentanoate hydrochloride should be collected in a designated, labeled hazardous waste container. Do not pour chemical waste down the drain.[7]

Visualizing PPE Selection: A Risk-Based Approach

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.

PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 PPE Selection cluster_2 Operational Context Start Start: Handling Methyl 3-aminopentanoate hydrochloride Assess_Task Assess Task Risk Start->Assess_Task Low_Risk_Task Low Risk Task: - Weighing in fume hood - Preparing dilute solutions Assess_Task->Low_Risk_Task Low Risk High_Risk_Task High Risk Task: - Handling large quantities - Potential for aerosol generation - Spill cleanup Assess_Task->High_Risk_Task High Risk Low_Risk_PPE Low Risk PPE: - Safety Glasses with Side Shields - Nitrile Gloves - Lab Coat High_Risk_PPE High Risk PPE: - Safety Goggles & Face Shield - Chemical Resistant Gloves - Lab Coat - Respirator (as needed) Low_Risk_Task->Low_Risk_PPE Requires High_Risk_Task->High_Risk_PPE Requires

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.